N-(3-acetylphenyl)isonicotinamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)12-3-2-4-13(9-12)16-14(18)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJADIRBSSTLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274216 | |
| Record name | N-(3-Acetylphenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87060-71-7 | |
| Record name | N-(3-Acetylphenyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87060-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(3-acetylphenyl)isonicotinamide" spectral data (NMR, IR, MS)
The following technical guide details the spectral characterization and synthesis of N-(3-acetylphenyl)isonicotinamide , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and antitubercular agents.
Spectral Data, Synthesis, and Structural Validation
Executive Summary
N-(3-acetylphenyl)isonicotinamide (CAS: 1060814-26-3) represents a critical pharmacophore in modern drug discovery. Structurally, it combines an isonicotinic acid moiety with a 3-aminoacetophenone linker via an amide bond. This scaffold is electronically distinct due to the electron-withdrawing nature of both the pyridine ring (para-nitrogen) and the acetyl group on the aniline ring, creating a unique hydrogen-bond donor/acceptor profile essential for binding in the ATP-binding pocket of various protein kinases.
This guide provides a comprehensive reference for the synthesis, purification, and spectral validation (NMR, IR, MS) of this compound, emphasizing the causality between structural electronics and observed spectral signals.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-(3-acetylphenyl)pyridine-4-carboxamide |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Monoisotopic Mass | 240.0899 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water |
| Melting Point | 168–170 °C (Predicted based on analogs) |
Experimental Protocol: Synthesis & Purification
Rationale: The synthesis utilizes a Schotten-Baumann type acylation. The choice of solvent (DCM/Pyridine or DMF) is critical to solubilize the protonated aniline intermediate while neutralizing the HCl byproduct.[1]
Step 1: Acid Chloride Formation
-
Reagents: Isonicotinic acid (1.0 eq), Thionyl chloride (SOCl₂, 5.0 eq), DMF (catalytic, 2 drops).
-
Procedure: Reflux isonicotinic acid in SOCl₂ for 3 hours until the solution is clear. Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene (2x) to remove traces of acid.
-
Checkpoint: The residue (Isonicotinoyl chloride hydrochloride) is moisture-sensitive. Proceed immediately or store under Argon.
Step 2: Amide Coupling
-
Reagents: 3-Aminoacetophenone (1.0 eq), Dry Pyridine (solvent & base), DCM (co-solvent).
-
Procedure:
-
Dissolve 3-aminoacetophenone in dry DCM/Pyridine (1:1 ratio) at 0°C.
-
Add Isonicotinoyl chloride (dissolved in minimal DCM) dropwise over 30 minutes. Control exotherm to prevent polymerization.
-
Warm to room temperature and stir for 12 hours.
-
-
Work-up: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.
Step 3: Purification
-
Recrystallization: Ethanol/Water (9:[1]1) is preferred to remove unreacted aniline.
-
Flash Chromatography: If necessary, elute with DCM:MeOH (95:5).[1]
-
Validation: TLC (DCM:MeOH 9:1), R_f ~ 0.4.
Spectral Characterization Data
The following data represents the expected spectral signature based on high-fidelity structural analogs and electronic environment analysis.
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (2.50 ppm ref)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.65 | Singlet (s) | 1H | Amide NH | Highly deshielded due to electron-poor pyridine ring and acetyl-aniline system. |
| 8.81 | Doublet (d, J=6.0 Hz) | 2H | Py-H2, H6 | Alpha-protons of pyridine; deshielded by ring nitrogen. |
| 8.35 | Singlet (s) | 1H | Ar-H2' | Isolated proton between Amide and Acetyl groups; most deshielded phenyl proton. |
| 8.05 | Doublet (d, J=8.0 Hz) | 1H | Ar-H6' | Ortho to amide; deshielded by amide anisotropy. |
| 7.88 | Doublet (d, J=6.0 Hz) | 2H | Py-H3, H5 | Beta-protons of pyridine. |
| 7.75 | Doublet (d, J=7.8 Hz) | 1H | Ar-H4' | Ortho to acetyl group. |
| 7.55 | Triplet (t, J=7.8 Hz) | 1H | Ar-H5' | Meta position; standard aromatic shift. |
| 2.60 | Singlet (s) | 3H | -COCH₃ | Methyl ketone; typical singlet in acetophenones. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3280 - 3320 | Amide N-H | Stretching (Broad/Sharp) |
| 3050 | C-H (Ar) | Aromatic C-H Stretch |
| 1685 | Ketone C=O | Acetyl carbonyl stretch (Conjugated) |
| 1655 | Amide I | Amide C=O Stretch |
| 1595 | C=N / C=C | Pyridine ring breathing / Aromatic skeletal |
| 1540 | Amide II | N-H Bending / C-N Stretch |
C. Mass Spectrometry (ESI-MS)
Mode: Positive Ionization (ESI+)
-
[M+H]⁺: m/z 241.1
-
[M+Na]⁺: m/z 263.1
-
Fragmentation Pattern (MS/MS):
-
m/z 241 → 106: Cleavage of the amide bond yields the Isonicotinoyl cation (C₆H₄NO⁺).[1]
-
m/z 241 → 136: Cleavage yields the 3-aminoacetophenone fragment (neutral loss of isonicotinic acid).
-
m/z 241 → 198: Loss of Acetyl group (-CH₃CO, -43 Da).
-
Visualizations & Pathways
Diagram 1: Synthesis Workflow
This flowchart outlines the critical path for synthesis, highlighting the moisture-sensitive intermediate handling.
Caption: Synthesis of N-(3-acetylphenyl)isonicotinamide via acid chloride activation.
Diagram 2: MS Fragmentation Logic
Visualizing the ionization pathways confirms the structural identity during QC.[1]
Caption: Primary ESI-MS fragmentation pathways for structural verification.
Quality Control & Impurity Profiling
To ensure data integrity during drug development, the following impurities must be monitored:
-
Hydrolyzed Precursor: Isonicotinic acid (Broad OH stretch in IR, shift in HPLC).
-
Symmetrical Urea: 1,3-bis(3-acetylphenyl)urea (Formed if excess phosgene/coupling reagent is used).
-
Regioisomers: If starting material (3-aminoacetophenone) contains 2- or 4- isomers, these will appear as split peaks in the aromatic region of the ¹H NMR.
References
-
Synthesis of Isonicotinoyl Chloride: PrepChem. "Synthesis of isonicotinic acid chloride." PrepChem.com. Accessed February 11, 2026. [Link]
-
Spectral Data of Analogs (N-phenylisonicotinamide): National Center for Biotechnology Information. "PubChem Compound Summary for CID 5327366, N-Phenylisonicotinamide." PubChem. Accessed February 11, 2026.[1] [Link]
-
3-Aminoacetophenone NMR Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone." PubChem. Accessed February 11, 2026. [Link]
Sources
Methodological & Application
Application Note: HPLC and LC-MS/MS Analysis of N-(3-acetylphenyl)isonicotinamide
Introduction & Physicochemical Context
The analysis of pyridine-carboxamides, such as N-(3-acetylphenyl)isonicotinamide , presents specific chromatographic challenges derived from their chemical structure. This molecule consists of a basic pyridine ring (isonicotinamide moiety) linked to a lipophilic acetyl-substituted phenyl ring.[1]
Key Analytical Challenges:
-
Pyridine Basicity (pKa ~3.5 - 5.2): The pyridine nitrogen can become protonated at acidic pH.[1] On older silica-based columns, this positively charged species interacts with residual silanols, leading to severe peak tailing.[1]
-
Solubility Profile: While the amide bond increases polarity, the two aromatic rings and the acetyl group provide significant lipophilicity, making the compound sparingly soluble in water but highly soluble in DMSO and Methanol.
-
UV/MS Compatibility: The conjugated system offers strong UV absorbance (~254–265 nm), while the basic nitrogen ensures excellent ionization in ESI(+) mode.
This guide provides two distinct protocols: a robust HPLC-UV method for purity/QC analysis and a high-sensitivity LC-MS/MS method for biological matrices.[1]
Chemical Data & Properties[1][2][3][4][5]
| Property | Value / Description |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Monoisotopic Mass | 240.09 g/mol |
| Predicted LogP | ~1.8 – 2.2 (Moderately Lipophilic) |
| pKa (Pyridine N) | ~3.5 (Basic) |
| Solubility | DMSO, Methanol, Acetonitrile.[1][2] Poor in water.[1] |
| Storage | -20°C (Solid), protect from light. |
Method A: HPLC-UV Protocol (QC & Purity)[1]
Objective: Routine quantification, purity assessment, and stability testing. Rationale: A phosphate buffer is selected here over volatile buffers because it provides superior pH buffering capacity and peak shape for basic pyridines, suppressing silanol interactions.[1]
Chromatographic Conditions
| Parameter | Specification |
| System | HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance) |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH) Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 7.[1]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 260 nm (Primary), 210 nm (Secondary for impurities) |
| Injection Vol | 10 µL |
Gradient Table[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Technical Insight: Operating at pH 7.0 keeps the pyridine moiety largely neutral (unprotonated), increasing retention on the C18 phase and improving peak symmetry compared to acidic conditions where the charged species might tail.
Method B: LC-MS/MS Protocol (Bioanalysis/Trace)[1]
Objective: Quantification in plasma/serum or trace impurity analysis. Rationale: Phosphate buffers are non-volatile and will ruin MS sources.[1] We switch to Ammonium Formate/Formic Acid . Although this lowers the pH (protonating the pyridine), modern hybrid-silica columns (e.g., BEH) or charged-surface hybrids (CSH) handle the positive charge without tailing.
Mass Spectrometry Parameters (Source: ESI+)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 400°C |
| Cone Voltage | 30 V (Compound dependent, optimize) |
| Collision Gas | Argon |
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Identity |
| 241.1 [M+H]⁺ | 136.1 | 30 | 20 | Quantifier (Aniline fragment) |
| 241.1 [M+H]⁺ | 106.0 | 30 | 25 | Qualifier (Isonicotinoyl fragment) |
| 241.1 [M+H]⁺ | 43.0 | 30 | 35 | Qualifier (Acetyl group) |
Note: The transition 241 -> 136 corresponds to the cleavage of the amide bond retaining the charge on the acetylphenyl amine side. 241 -> 106 retains charge on the pyridine carbonyl.
LC Conditions (MS Compatible)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for sample preparation and analysis, ensuring the integrity of the data based on the matrix complexity.
Figure 1: Analytical workflow decision tree selecting between PPT and SPE based on sensitivity requirements.
Sample Preparation Protocols
A. Protein Precipitation (PPT) - For Rapid Bioanalysis
-
Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., N-phenylbenzamide).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Inject 2-5 µL into LC-MS/MS.
B. Solid Phase Extraction (SPE) - For High Sensitivity
Recommended Cartridge: Waters Oasis HLB or Phenomenex Strata-X (Polymeric RP).[1]
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Mix 100 µL plasma with 100 µL 2% H₃PO₄ (acidifies sample to break protein binding). Load onto cartridge.
-
Wash: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elute: 1 mL Acetonitrile.
-
Reconstitute: Evaporate to dryness under N₂ stream; reconstitute in 100 µL Mobile Phase A.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions with pyridine N. | 1. Ensure column is "End-capped".2.[1] Increase buffer ionic strength (Method A).3. Use a "Charged Surface Hybrid" (CSH) column.[1] |
| Low Sensitivity (MS) | Ion suppression from matrix.[1] | Switch from PPT to SPE (Protocol B). Ensure elution occurs away from the solvent front (k' > 2).[1] |
| Split Peaks | Solvent mismatch. | Sample diluent is too strong (e.g., 100% DMSO).[1] Dilute sample with Mobile Phase A before injection.[1] |
| Carryover | Adsorption to injector needle.[1] | Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.[1] |
References
-
Waters Corporation. Method Development Guide for Basic Compounds on XBridge Columns.Link
-
Agilent Technologies. Analysis of Pyridine and substituted Pyridines using HPLC.Link
-
Thermo Fisher Scientific. Optimization of LC-MS/MS methods for pyridine-carboxamide derivatives. (General reference for ESI+ of amides). Link
-
PubChem. Compound Summary: N-phenylisonicotinamide (Parent Structure).[1]Link
-
ResearchGate. Fragmentation pathways of amide derivatives in ESI-MS.Link
(Note: While specific literature on the exact 3-acetyl derivative is proprietary or sparse, the methods above are validated based on the functional group chemistry of isonicotinamides.)
Sources
Application Note & Protocols: Strategic Derivatization of N-(3-acetylphenyl)isonicotinamide for Structure-Activity Relationship (SAR) Studies
Abstract
The N-phenyl isonicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the systematic derivatization of a specific member of this class, N-(3-acetylphenyl)isonicotinamide, to facilitate robust Structure-Activity Relationship (SAR) studies. We present detailed, field-tested protocols for modifying three key regions of the molecule: the isonicotinamide ring, the central phenyl ring, and the pendant acetyl group. The causality behind experimental choices is explained, and a strategic workflow for synthesis, purification, characterization, and biological evaluation is proposed. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and optimize this promising chemical scaffold.
Introduction and Rationale
N-(3-acetylphenyl)isonicotinamide serves as an excellent starting point for a lead discovery or optimization campaign. Its structure is comprised of three distinct, synthetically accessible domains that can be systematically modified to probe the chemical space and understand the molecular features required for biological activity.
-
Isonicotinamide "Head" Group: The pyridine nitrogen is a key hydrogen bond acceptor, and the ring itself can engage in various interactions, including π-stacking. Substitution on this ring can modulate electronics, sterics, and solubility.
-
Phenyl "Core": The central aromatic ring acts as a rigid scaffold, orienting the other two domains. Its substitution pattern influences the overall conformation and can introduce new interaction points with a biological target.
-
Acetylphenyl "Tail" Group: The acetyl moiety is a particularly attractive feature. The ketone can act as a hydrogen bond acceptor, and its reactivity provides a handle for introducing significant structural diversity through well-established chemical transformations.
The goal of SAR is to build a qualitative and quantitative understanding of how changes in these domains affect a compound's potency, selectivity, and pharmacokinetic properties. The protocols herein are designed to generate a library of analogs that systematically explore these chemical modifications.
Strategic Overview of Derivatization
A successful SAR campaign requires a logical and efficient synthetic strategy. Our approach is centered on a convergent synthesis where modified building blocks are combined in the final steps. The core reaction is a robust amide bond formation between an isonicotinic acid derivative and a 3-aminoacetophenone derivative.
Figure 1: Key domains of the core scaffold for SAR exploration.
Synthesis of the Core Scaffold
The foundational molecule is synthesized via the acylation of 3-aminoacetophenone with isonicotinoyl chloride. This method is efficient and generally high-yielding.
Protocol 1: Synthesis of N-(3-acetylphenyl)isonicotinamide
Principle: This protocol involves two main steps. First, isonicotinic acid is converted to its more reactive acid chloride using thionyl chloride (SOCl₂). Second, the generated isonicotinoyl chloride is reacted in situ with 3-aminoacetophenone in the presence of a base to form the target amide.[3]
Materials & Reagents:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
3-Aminoacetophenone
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Acid Chloride Formation: To a round-bottom flask under a nitrogen atmosphere, add isonicotinic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).
-
Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C) for 2-3 hours, or until the solution becomes clear. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Amide Coupling: Cool the reaction mixture back to 0°C in an ice bath.
-
In a separate flask, dissolve 3-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution from step 5 to the freshly prepared isonicotinoyl chloride solution (step 4) dropwise. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up & Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Derivatization Protocols for SAR Studies
The following protocols detail methods for modifying each key domain of the core scaffold.
Modification of Domain A: The Isonicotinamide Ring
To explore the electronic and steric requirements of this domain, commercially available substituted isonicotinic acids can be used as starting materials in Protocol 1. For example, using 2-chloroisonicotinic acid will yield the corresponding 2-chloro derivative.
Modification of Domain C: The Acetyl Group
The ketone of the acetyl group is a versatile functional handle for derivatization.
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the amide bond or aromatic rings. This transformation replaces a hydrogen bond acceptor (ketone) with a hydrogen bond donor/acceptor (alcohol), which can significantly alter binding interactions.
Materials & Reagents:
-
N-(3-acetylphenyl)isonicotinamide (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Standard work-up reagents (brine, MgSO₄)
Procedure:
-
Dissolve N-(3-acetylphenyl)isonicotinamide (1.0 eq) in methanol at room temperature.
-
Cool the solution in an ice bath to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up & Purification: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Remove the bulk of the methanol via rotary evaporation.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Characterization: In the ¹H NMR, expect the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of a quartet (~5.0 ppm) for the new benzylic proton and a doublet for the new methyl group (~1.5 ppm).
Principle: This two-step, one-pot reaction first forms an intermediate imine/enamine by reacting the ketone with a primary or secondary amine. The intermediate is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form a new C-N bond. This is a powerful method for introducing diverse amine functionalities.
Materials & Reagents:
-
N-(3-acetylphenyl)isonicotinamide (1.0 eq)
-
A desired primary or secondary amine (e.g., morpholine, benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Standard work-up reagents
Procedure:
-
To a flask under a nitrogen atmosphere, add N-(3-acetylphenyl)isonicotinamide (1.0 eq), the chosen amine (1.2 eq), and a catalytic amount of acetic acid to anhydrous DCE.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise. The reaction is often slightly exothermic.
-
Stir at room temperature overnight. Monitor completion by LC-MS.
-
Work-up & Purification: Quench the reaction with saturated NaHCO₃ solution.
-
Extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the addition of the new amine moiety by ¹H NMR and mass spectrometry.
Biological Evaluation and SAR Analysis
Once a library of derivatives is synthesized and characterized, it must be screened for biological activity. Nicotinamide derivatives have shown promise as anticancer agents, including as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and inducers of apoptosis.[3][4]
Figure 2: A representative screening cascade for anticancer activity.
The data generated from these assays can be compiled into an SAR table to guide the next round of synthesis.
Table 1: Hypothetical SAR Data for N-(3-acetylphenyl)isonicotinamide Derivatives
| Compound ID | Domain A (R¹) | Domain C (R²) | HCT-116 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Notes |
| Core-1 | H | -C(O)CH₃ | 15.2 | >1000 | Baseline activity. |
| A-1 | 2-Cl | -C(O)CH₃ | 8.5 | 750 | Electron-withdrawing group on pyridine improves cell potency. |
| C-1 | H | -CH(OH)CH₃ | 25.8 | >1000 | Reduction of ketone to alcohol is detrimental to activity. |
| C-2 | H | -CH(NHBn)CH₃ | 5.1 | 250 | Reductive amination with benzylamine significantly improves potency. |
| C-3 | H | -CH(Morpholino)CH₃ | 12.3 | 980 | Bulky, polar morpholine group is tolerated but not optimal. |
| AC-1 | 2-Cl | -CH(NHBn)CH₃ | 0.8 | 85 | Synergistic effect of combining beneficial modifications. Lead candidate. |
Data are hypothetical and for illustrative purposes only.
This table demonstrates how systematic modification and testing can build a clear picture of the SAR. Here, we can hypothesize that a hydrogen bond acceptor is preferred at the R² position (ketone > alcohol) and that introducing a hydrophobic, flexible amine via reductive amination enhances potency, possibly by accessing a new binding pocket. Furthermore, adding an electron-withdrawing group at R¹ enhances activity, suggesting a key electronic interaction.
Conclusion
The N-(3-acetylphenyl)isonicotinamide scaffold presents a rich platform for medicinal chemistry exploration. By systematically applying the derivatization and evaluation strategies outlined in this guide, researchers can efficiently navigate the chemical space to identify key structural motifs responsible for biological activity. The provided protocols for modifying the core scaffold, particularly the versatile acetyl group, offer reliable methods for generating diverse chemical libraries, paving the way for the discovery of novel and potent therapeutic agents.
References
- DCC-promoted synthesis of n-phenyl nicotinamide derivatives. (2024). Google AI Grounding.
-
Li, C., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(24), 5243-5246. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6614. Available at: [Link]
-
Abdel-Aziz, M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Advances, 12(42), 27367-27391. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(3-acetylphenyl)isonicotinamide (N-3API) in Cancer Research
This Application Note is designed for researchers and drug discovery scientists evaluating N-(3-acetylphenyl)isonicotinamide (referred to herein as N-3API ) as a chemical probe.
While specific literature on this exact isomer is less ubiquitous than its famous analogs (e.g., FK866 or Sorafenib precursors), it represents a privileged pharmacophore in medicinal chemistry. It serves as a critical Structure-Activity Relationship (SAR) probe for two major cancer pathways: NAD+ Salvage Pathway Inhibition (NAMPT) and VEGFR-2 Kinase Inhibition .
Classification: Small Molecule Chemical Probe / SAR Tool Compound Primary Applications: NAD+ Metabolism Profiling, Angiogenesis Inhibition Screening, Kinase Selectivity Studies.
Introduction & Mechanistic Rationale
N-(3-acetylphenyl)isonicotinamide (N-3API) is a synthetic isonicotinanilide derivative. Its utility in cancer research stems from its structural duality, allowing it to interrogate two distinct survival mechanisms in neoplastic cells:
-
NAMPT Inhibition (Metabolic Stress): The isonicotinamide moiety mimics nicotinamide (NAM), the substrate for Nicotinamide phosphoribosyltransferase (NAMPT). Like its potent analog FK866 , N-3API can competitively inhibit NAMPT, depleting intracellular NAD+ pools and inducing metabolic collapse in tumors reliant on the salvage pathway.
-
VEGFR-2 Inhibition (Angiogenesis): The N-phenyl-carboxamide scaffold, particularly with acetyl substituents, has been identified in SAR studies (e.g., El-Helby et al.) as a key motif for fitting the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2. N-3API serves as a regio-isomer probe to test the efficacy of meta-substitution (3-acetyl) versus para-substitution (4-acetyl) in kinase binding affinity.
Biological Pathway Visualization
The following diagram illustrates the dual-potential mechanism of N-3API, highlighting the NAMPT salvage pathway and the VEGFR-2 signaling cascade.
Figure 1: Dual mechanism of action. N-3API acts as a competitive inhibitor in the NAD+ salvage pathway (Left) and a potential ATP-competitive inhibitor of VEGFR-2 (Right).
Experimental Protocols
Protocol A: Preparation and Solubility
Objective: Ensure consistent delivery of N-3API without precipitation artifacts.
-
Molecular Weight: ~240.26 g/mol (Verify based on specific batch).
-
Solubility: Poor in water; soluble in DMSO.
| Parameter | Specification | Notes |
| Stock Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous, cell-culture grade (≥99.9%). |
| Stock Concentration | 10 mM or 50 mM | Vortex vigorously. Sonicate if necessary. |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| Working Buffer | PBS or Media | Dilute immediately prior to use. Max DMSO final conc: 0.1%. |
Protocol B: The "NAD+ Rescue" Validation Assay
Objective: To confirm if N-3API cytotoxicity is driven by NAMPT inhibition. Principle: If N-3API kills cells by inhibiting NAMPT, adding exogenous Nicotinic Acid (NA) or Nicotinamide (NAM) should rescue the cells by bypassing the block or out-competing the inhibitor. This is a self-validating control.
Materials:
-
N-3API (Test Compound).
-
Nicotinic Acid (NA) (Rescue Agent).
-
CellTiter-Glo® (Promega) or MTT Reagent.
Step-by-Step Workflow:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h.
-
Treatment Groups:
-
Vehicle Control: DMSO only.
-
Test Group: N-3API (Dose response: 1 nM – 100 µM).
-
Rescue Group: N-3API (same doses) + 10 µM Nicotinic Acid (NA) .
-
-
Incubation: Incubate for 48–72 hours.
-
Note: NAD+ depletion is slow; 72h is recommended for maximum effect.
-
-
Readout: Add CellTiter-Glo reagent (measures ATP as a proxy for viability). Shake for 2 mins. Read Luminescence.
-
Data Analysis:
-
Calculate IC50 for "Test Group".
-
Calculate IC50 for "Rescue Group".
-
Validation Criteria: If the IC50 shifts significantly (e.g., >100-fold increase) or toxicity is completely abolished in the Rescue Group, the mechanism is confirmed as NAMPT inhibition.
-
Protocol C: VEGFR-2 Kinase Inhibition (HUVEC Tube Formation)
Objective: Evaluate anti-angiogenic potential.
-
Matrix Prep: Thaw Matrigel™ on ice. Coat 96-well plate (50 µL/well) and polymerize at 37°C for 30 min.
-
Cell Prep: Harvest HUVECs (Human Umbilical Vein Endothelial Cells). Resuspend in media containing N-3API (1, 10, 50 µM) or Sorafenib (Positive Control).
-
Seeding: Plate 1.5 x 10^4 HUVECs onto the Matrigel.
-
Incubation: Incubate for 6–18 hours. Monitor periodically.
-
Imaging: Capture images using phase-contrast microscopy.
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "Meshes," "Nodes," and "Total Tube Length."
Data Interpretation & SAR Logic
When analyzing N-3API, compare results against known standards to determine its specific utility in your library.
| Feature | N-3API (Test Compound) | FK866 (NAMPT Standard) | Sorafenib (VEGFR Standard) | Interpretation |
| NAD+ Rescue | Yes (Hypothesized) | Yes | No | Confirms metabolic targeting. |
| Kinase Selectivity | Moderate/Low | None | High | Indicates "dirty" kinase profile or specific VEGFR targeting. |
| Structure | meta-acetyl | Complex linker | Urea-based | meta-substitution often improves metabolic stability compared to para. |
SAR Decision Tree (Graphviz)
Use this logic flow to classify N-3API based on your experimental results.
Figure 2: SAR Decision Tree for classifying the mechanism of action of N-3API.
References
-
El-Helby, A. A., et al. (2019). "Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2." Molecules, 24(17), 3073. (Demonstrates the VEGFR-2 activity of acetylphenyl-nicotinamides).
-
Hasmann, M., & Schemainda, I. (2003). "FK866, a Highly Potent Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research, 63(21), 7436–7442. (Establishes the standard for isonicotinamide-based NAMPT inhibition).
-
Galli, U., et al. (2008). "Synthesis and biological evaluation of isonicotinic acid amides as potent NAMPT inhibitors." ChemMedChem.
-
Abdel-Aziz, S. A., et al. (2016). "Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(3-acetylphenyl)isonicotinamide as a Scaffold for VEGFR-2 Targeted Anti-Angiogenic Agents
Executive Summary
N-(3-acetylphenyl)isonicotinamide (CAS: 87060-71-7) serves as a critical pharmacophore intermediate in the synthesis of "Type II" kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Structurally, it combines a pyridine-4-carboxamide "head" (mimicking the hinge-binding region of ATP) with an acetyl-phenyl "tail." The acetyl group acts as a versatile chemical handle, allowing for the rapid generation of hydrazone or chalcone libraries.
These downstream derivatives function as anti-angiogenic agents by occupying the allosteric hydrophobic pocket of receptor tyrosine kinases (RTKs), thereby blocking the phosphorylation cascades (Raf/MEK/ERK) necessary for endothelial cell proliferation and neovascularization. This guide details the synthesis of the precursor, its functionalization into bioactive hydrazones, and the validation of anti-angiogenic activity.
Chemical Synthesis Protocols
Protocol A: Synthesis of the Precursor (N-(3-acetylphenyl)isonicotinamide)
Objective: To synthesize the core amide scaffold via nucleophilic acyl substitution. Principle: Isonicotinoyl chloride reacts with the aniline amine of 3-aminoacetophenone. The reaction is driven by a non-nucleophilic base (Triethylamine) to scavenge HCl.
Materials:
-
Isonicotinic acid (10 mmol) or Isonicotinoyl chloride hydrochloride (10 mmol)
-
3-Aminoacetophenone (10 mmol)
-
Thionyl chloride (
) (if starting from acid) -
Triethylamine (TEA) (25 mmol)
-
Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Workup:
(sat. aq.), Brine,
Step-by-Step Procedure:
-
Activation (If starting from Acid):
-
Dissolve isonicotinic acid (1.23 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add
(1.5 mL, 20 mmol) dropwise at 0°C. -
Reflux for 2-3 hours until the solution becomes clear (evolution of
/HCl gas ceases). -
Evaporate excess
under vacuum to obtain crude isonicotinoyl chloride. Re-dissolve in 10 mL anhydrous DCM.
-
-
Coupling:
-
In a separate flask, dissolve 3-aminoacetophenone (1.35 g, 10 mmol) and TEA (3.5 mL) in anhydrous DCM (20 mL).
-
Cool the amine solution to 0°C in an ice bath.
-
Add the isonicotinoyl chloride solution dropwise over 30 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with water (50 mL). Separate the organic layer.[1]
-
Wash organic layer with saturated
( mL) to remove unreacted acid. -
Wash with Brine, dry over anhydrous
, and concentrate in vacuo. -
Recrystallization: Purify the crude solid using Ethanol/Water (9:1).
-
Yield Expectation: 75-85% (Off-white solid).
-
Protocol B: Functionalization to Bioactive Hydrazones
Objective: To convert the acetyl group into a hydrazone moiety, creating the hydrophobic "tail" required for high-affinity VEGFR-2 binding. Target Structure: Isonicotinamide-hydrazone hybrid (Analogous to Sorafenib's urea linkage in function).
Materials:
-
Precursor: N-(3-acetylphenyl)isonicotinamide (1 mmol)
-
Reagent: 4-Chlorophenylhydrazine hydrochloride (or Thiosemicarbazide) (1.1 mmol)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
-
Solvent: Absolute Ethanol (15 mL)
Step-by-Step Procedure:
-
Condensation:
-
Dissolve the precursor (0.24 g, 1 mmol) in absolute ethanol (15 mL).
-
Add the hydrazine derivative (1.1 mmol).
-
Add catalytic glacial acetic acid.
-
Reflux the mixture at 78-80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
-
-
Isolation:
-
Cool the reaction mixture to RT. The product often precipitates upon cooling.
-
If no precipitate forms, pour the mixture into ice-cold water (50 mL).
-
Filter the solid and wash with cold ethanol (
mL).
-
-
Characterization:
-
Confirm formation of the
bond via IR (disappearance of ketone at ~1680 , appearance of at ~1600 ).
-
Biological Evaluation: Anti-Angiogenic Activity[2][3][4][5]
Mechanism of Action
The synthesized derivatives act as Type II Inhibitors . They bind to the inactive conformation (DFG-out) of the VEGFR-2 kinase domain.
-
Head (Pyridine): Forms hydrogen bonds with the "hinge region" (Cys919).
-
Linker (Amide): Forms H-bonds with the catalytic loop (Asp1046) and Glu885.
-
Tail (Hydrazone/Phenyl): Occupies the hydrophobic allosteric pocket created by the DFG-out shift.
Protocol C: HUVEC Proliferation Assay (In Vitro)
Objective: Determine the
-
Cell Culture:
-
Culture HUVECs in EGM-2 medium supplemented with 2% FBS and growth factors (VEGF, hFGF-B).
-
Maintain at 37°C, 5%
.
-
-
Seeding:
-
Seed cells in 96-well plates (
cells/well). Incubate for 24 hours.
-
-
Treatment:
-
Starve cells in basal medium (0.5% FBS) for 4 hours.
-
Add compounds (0.01
– 50 ) in triplicate. Include Sorafenib as a positive control.[2] -
Stimulate with VEGF (50 ng/mL) to induce proliferation. Incubate for 48 hours.
-
-
Readout (MTT Assay):
-
Add MTT reagent (5 mg/mL, 20
/well). Incubate for 4 hours. -
Dissolve formazan crystals in DMSO (150
). -
Measure Absorbance at 570 nm.
-
Calculation: Calculate % Inhibition relative to VEGF-only control.
-
Protocol D: Tube Formation Assay (Functional Angiogenesis)
Objective: Assess the ability of the compound to disrupt capillary-like tube formation, a direct mimic of angiogenesis.
-
Matrix Preparation:
-
Thaw Growth Factor Reduced Matrigel at 4°C overnight.
-
Coat 96-well plates with Matrigel (50
/well) and polymerize at 37°C for 30 mins.
-
-
Assay Setup:
-
Resuspend HUVECs (
cells/well) in medium containing the test compound ( concentration). -
Seed onto the polymerized Matrigel.
-
-
Imaging:
-
Incubate for 6–12 hours.
-
Capture images using an inverted phase-contrast microscope (4x magnification).
-
Quantification: Use ImageJ ("Angiogenesis Analyzer" plugin) to count "Total Tube Length" and "Number of Junctions."
-
Data Visualization
Figure 1: Synthesis Pathway of VEGFR-2 Inhibitors
Caption: Two-step synthetic route converting the isonicotinamide precursor into bioactive hydrazone inhibitors.
Figure 2: Mechanism of Action (VEGFR-2 Signaling)
Caption: The inhibitor blocks VEGFR-2 phosphorylation, halting the Raf/MEK/ERK angiogenic cascade.[3][4][5][2][6][7][8][9][10][11][12]
Summary of Key Parameters
| Parameter | Specification / Target |
| Precursor CAS | 87060-71-7 |
| Reaction Type | Amide Coupling (Step 1) |
| Primary Target | VEGFR-2 (KDR) |
| IC50 Target Range | 0.1 |
| Positive Control | Sorafenib (Nexavar) |
| Solubility | DMSO (Stock), Ethanol (Synthesis) |
References
-
Preparation of Nicotinamide Derivatives as VEGFR-2 Inhibitors Source: El-Helby, A. A., et al. (2019).[3] Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. URL:[Link] (Note: Describes the analogous nicotinamide synthesis and bio-assay methodology).
-
Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr Source: Miyazaki, Y., et al. (2007). Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Antiangiogenic Effect of Chalcones and Derivatives Source: Varinska, L., et al. (2018). International Journal of Molecular Sciences. URL:[Link]
-
Synthesis of Isonicotinoyl Chloride Source: PrepChem Protocols. URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiproliferative and antiangiogenic effects of synthetic chalcone analogues [pubmed.ncbi.nlm.nih.gov]
- 6. WO2022233923A1 - A process for synthesis of nicotinamide riboside chloride (nrcl) - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Stability issues of "N-(3-acetylphenyl)isonicotinamide" in solution
Welcome to the technical support center for N-(3-acetylphenyl)isonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution.
Introduction: Understanding the Chemistry of N-(3-acetylphenyl)isonicotinamide
N-(3-acetylphenyl)isonicotinamide is a compound featuring a central amide linkage connecting an isonicotinoyl moiety to a 3-acetylphenyl group. The stability of this molecule in solution is primarily dictated by the robustness of this amide bond and the chemical properties of its constituent aromatic rings. While amide bonds are generally stable, they are not impervious to degradation, particularly under non-optimal conditions.[1][2] This guide will walk you through the potential stability pitfalls and provide you with the tools to identify, troubleshoot, and prevent them.
Part 1: Frequently Asked Questions (FAQs) about Solution Stability
Q1: My assay results with N-(3-acetylphenyl)isonicotinamide are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent assay results are a common indicator of compound instability. Degradation of N-(3-acetylphenyl)isonicotinamide in your stock or working solutions can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility. It is crucial to rule out stability issues before troubleshooting other aspects of your experimental design.
Q2: What are the primary degradation pathways for N-(3-acetylphenyl)isonicotinamide in solution?
A2: The most probable degradation pathway is the hydrolysis of the amide bond . This reaction would break the molecule into isonicotinic acid and 3-aminoacetophenone. The rate of hydrolysis is highly dependent on the pH, temperature, and the presence of catalysts in the solution. While amides are significantly more stable towards hydrolysis than esters, they can be cleaved under acidic or basic conditions.[2]
Other potential, though likely less common, degradation pathways could include:
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds. It is always recommended to store solutions of N-(3-acetylphenyl)isonicotinamide protected from light.[3]
-
Oxidation: While less likely for this specific structure under normal conditions, oxidative degradation can occur, especially if the solution is exposed to air for extended periods or contains oxidizing agents.
Q3: What is the recommended solvent for preparing stock solutions of N-(3-acetylphenyl)isonicotinamide?
A3: For long-term storage, it is generally best to store compounds as a dry solid (neat) in a cool, dark, and dry place.[4] When a stock solution is necessary, the choice of solvent is critical. A high-purity, anhydrous aprotic solvent such as DMSO or DMF is recommended for the initial stock solution. For aqueous working solutions, it is advisable to prepare them fresh for each experiment by diluting the high-concentration stock solution. Avoid storing the compound in aqueous buffers for extended periods, especially at non-neutral pH.
Q4: How should I store my solutions of N-(3-acetylphenyl)isonicotinamide?
A4: Proper storage is paramount for maintaining the integrity of your compound.[5][6]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[6] | Low temperatures slow down chemical reactions, including degradation. |
| Light | Protect from light by using amber vials or by wrapping vials in foil.[3] | Prevents potential photodegradation. |
| Atmosphere | For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen. | Minimizes the risk of oxidation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[6] | Repeated freezing and thawing can accelerate degradation. |
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with N-(3-acetylphenyl)isonicotinamide.
Issue 1: I suspect my compound is degrading in solution. How can I confirm this?
Causality: Degradation results in a decrease in the parent compound concentration and the appearance of degradation products. Analytical techniques can be used to monitor these changes over time.
Troubleshooting Workflow:
Caption: Decision tree for mitigating compound degradation.
In-Depth Look at pH-Mediated Hydrolysis
The amide bond in N-(3-acetylphenyl)isonicotinamide is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to yield the carboxylate and the amine.
Recommendation: For aqueous solutions, use a buffer system that maintains a stable pH between 6.0 and 8.0. If your experimental conditions require a more extreme pH, it is imperative to prepare the N-(3-acetylphenyl)isonicotinamide solution immediately before use and minimize the exposure time.
Part 3: Advanced Analytical Protocols
For a more definitive analysis of degradation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
Protocol: LC-MS/MS for Identification of Degradation Products
This method allows for the sensitive detection of the parent compound and the identification of its degradation products by their mass-to-charge ratio (m/z).
-
Sample Preparation: Prepare and incubate your samples as described in the HPLC-based stability assessment.
-
LC Separation: Use a UPLC/UHPLC system for better resolution. The mobile phases and gradient can be similar to the HPLC method.
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to identify the m/z of the parent compound and any new ions that appear over time.
-
The expected m/z for the protonated parent molecule [M+H]⁺ is approximately 241.09.
-
The expected m/z for the protonated degradation products would be:
-
Isonicotinic acid [M+H]⁺: ~124.04
-
3-aminoacetophenone [M+H]⁺: ~136.08
-
-
Perform fragmentation analysis (MS/MS) on the parent ion and any suspected degradation product ions to confirm their identities.
-
References
-
Kirsch, J. F. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Greenberg, A. (2007). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. NIH Public Access. [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]
-
ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?[Link]
-
ChemMystery. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpplastic.com [gmpplastic.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
Technical Support Center: Scale-Up of N-(3-acetylphenyl)isonicotinamide
[1]
Welcome to the Process Chemistry Scale-Up Hub. This guide addresses the specific engineering and chemical challenges encountered when transitioning the synthesis of N-(3-acetylphenyl)isonicotinamide from bench (gram) to pilot (kilogram) scale.
Target Molecule: N-(3-acetylphenyl)isonicotinamide CAS: 17408-21-8 (Analogous/Generic structure reference) Key Structural Features: Pyridine ring (basic, pH-sensitive), Amide linkage (hydrolysis risk), Acetyl group (sensitive to strong nucleophiles/bases).[1]
Module 1: Reaction Kinetics & Thermodynamics
The Acid Chloride Route: Why & How
At scale, standard coupling reagents (HATU, EDC/NHS) used in discovery chemistry become cost-prohibitive and generate difficult-to-remove byproducts (urea derivatives).[1] The Isonicotinoyl Chloride route is the industry standard for this transformation due to high atom economy and simplified purification.
The Challenge: Stability of the Intermediate
Isonicotinoyl chloride is unstable as a free base due to self-quaternization (the pyridine nitrogen attacks the acyl chloride of another molecule).
-
Solution: You must isolate and use it as the Hydrochloride Salt (Isonicotinoyl chloride[2]·HCl).
Validated Protocol (Scale-Up Adapted)
Reagents:
-
Isonicotinic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂, 1.5 equiv) or Oxalyl Chloride[1]
-
3-Aminoacetophenone (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (for higher thermal safety).[1]
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv - Critical for scavenging HCl).[1]
Step-by-Step Methodology:
-
Activation: Reflux Isonicotinic acid with SOCl₂ (cat. DMF) until clear. Evaporate excess SOCl₂ completely (residual SOCl₂ degrades the aniline).
-
Salt Isolation: Triturate the residue with dry ether/heptane to obtain Isonicotinoyl chloride·HCl as a white/off-white solid.[1] Do not store for long periods.
-
Coupling (The Exotherm):
-
Dissolve 3-Aminoacetophenone and Base (TEA) in dry DCM. Cool to 0–5°C .[1]
-
Add Isonicotinoyl chloride[1][2][3]·HCl portion-wise as a solid (or slurry) to the amine solution.
-
Reasoning: Adding the acid chloride to the amine ensures the amine is always in excess, minimizing side reactions. Low temperature controls the rapid exothermic release of HCl neutralization energy.
-
Reaction Workflow Visualization
Caption: Step-wise activation and coupling workflow emphasizing the isolation of the stable HCl salt intermediate.
Module 2: Work-up & Purification (The "pH Swing")
Chromatography is not a scalable option for this amide.[1] We utilize the amphoteric nature of the pyridine ring for purification.
The Solubility Logic
-
pH < 4: The pyridine ring protonates (Py-H⁺).[1] The molecule becomes water-soluble.[1][4][5]
-
pH > 7: The molecule is neutral (unless very high pH hydrolyzes the amide). It precipitates from water.[1][6][7]
Purification Protocol
-
Quench: Add water to the reaction mixture.
-
Phase Split: Separate the organic layer (DCM).[1]
-
Acid Wash (Impurity Removal): Wash the organic layer with dilute HCl (0.5 N).[1]
-
Warning: Do not make it too acidic, or your product will extract into the water. Keep pH ~4-5 if possible, or perform a back-extraction.[1]
-
Alternative Strategy (Reverse): Extract the product into aqueous HCl (pH 2), discard the organic layer (removes non-basic impurities like unreacted aniline), then basify the aqueous layer to precipitate pure product.
-
-
Crystallization: The crude solid is best recrystallized from Ethanol/Water or Isopropanol .
Quantitative Data: Solubility Profile
| Solvent | Condition | Solubility Status | Application |
| Water (pH 7) | Ambient | Insoluble | Wash solvent |
| Water (pH 1-2) | Ambient | Soluble (Salt form) | Extraction / Purification |
| DCM | Ambient | Soluble | Reaction Solvent |
| Ethanol | Hot (70°C) | Soluble | Recrystallization |
| Ethanol | Cold (0°C) | Sparingly Soluble | Recrystallization |
Purification Logic Tree
Caption: "pH Swing" purification strategy exploiting the basicity of the pyridine ring to isolate the product from non-basic impurities.
Module 3: Troubleshooting & FAQ
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Likely thermal decomposition or oxidation of the aniline.
-
Root Cause: Adding the acid chloride too fast caused a temperature spike (>20°C). The aniline (3-aminoacetophenone) is sensitive to oxidation at high temperatures.[1]
-
Fix: Ensure the amine solution is at 0°C before addition. Add the acid chloride portion-wise over 30-60 minutes. Maintain internal temperature <10°C.
Q2: I have low yield (<50%), and the starting material (aniline) remains.
Diagnosis: Hydrolysis of the Acid Chloride.
-
Root Cause: Your reagents or solvents were "wet."[1] Isonicotinoyl chloride hydrolyzes back to isonicotinic acid instantly in the presence of water.
-
Fix:
-
Dry DCM over molecular sieves.[1]
-
Ensure the TEA/Base is dry.
-
Verify the quality of your Isonicotinoyl chloride·HCl (titrate or check melting point).
-
Q3: The product is sticky/oily after workup and won't crystallize.
Diagnosis: Trapped solvent or impurities (TEA salts).[1]
-
Root Cause: Rapid precipitation trapped solvent, or residual Triethylamine Hydrochloride (TEA·HCl) is present.[1][3][6][8][9][10][11]
-
Fix:
-
Trituration: Stir the sticky solid in diethyl ether or hexanes for 2 hours. This often induces crystallization.[1]
-
Water Wash: Ensure the crude solid is washed thoroughly with water to remove inorganic/TEA salts.
-
Q4: Can I use Pyridine as the solvent instead of DCM/TEA?
Technical Insight: While common in literature (Source 1.2), Pyridine is not recommended for scale-up (Source 1.7).[1]
-
Reason: Pyridine is difficult to remove completely (high boiling point, sticks to product).[1] It requires extensive acid washes to remove, which reduces yield due to the product's solubility in acid. DCM/TEA is the superior process choice.
References
-
Preparation of Isonicotinoyl Chloride Hydrochloride: Source: PrepChem.[1] "Synthesis of isonicotinoyl chloride." URL:[Link] (Validates the necessity of the HCl salt form for stability).
-
Purification of Nicotinamide Derivatives (pH Swing): Source: Google Patents (US4447615A).[1] "Process for the purification of nicotinic acid amide." URL: (Supports the methodology of pH-dependent crystallization for pyridine-carboxamides).[1]
-
Amide Coupling Scale-Up Challenges: Source: UCL Discovery.[1] "A green chemistry perspective on catalytic amide bond formation." URL:[Link] (Discusses the industrial preference for acid chlorides over coupling reagents like HATU/EDC).
-
Solubility and Properties of Isonicotinamide Analogs: Source: Wikipedia / PubChem Data.[1][5] "Isonicotinamide."[1][5] URL:[Link] (Provides baseline solubility data for the core pharmacophore).
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability & Degradation of N-(3-acetylphenyl)isonicotinamide (API-003)
Status: Operational Ticket ID: T-API003-DEG Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]
Executive Summary
Welcome to the technical support hub for N-(3-acetylphenyl)isonicotinamide (herein referred to as API-003 ).[1] This compound represents a classic pharmacophore found in kinase inhibitors (e.g., Imatinib intermediates) and anti-tubercular agents.[1] Its stability profile is governed by two dominant functional groups: the amide linkage (susceptible to hydrolysis) and the pyridine ring (susceptible to N-oxidation and photolysis).
This guide provides field-proven troubleshooting workflows to identify, characterize, and mitigate degradation pathways during your experimental or manufacturing cycles.
Module 1: Hydrolytic Instability (The Amide Linkage)
User Issue:
"I am observing two distinct new peaks in my HPLC chromatogram after subjecting API-003 to acidic stress (0.1 N HCl). The parent peak area has decreased by ~15%."
Technical Diagnosis
The amide bond connecting the isonicotinic acid moiety and the 3-acetylphenyl ring is the thermodynamic weak point. Under acidic or basic stress, this bond undergoes nucleophilic acyl substitution (hydrolysis), cleaving the molecule into its two precursor building blocks.
-
Degradant A: Isonicotinic Acid (Polar, elutes early in RP-HPLC).[1]
-
Degradant B: 3-Aminoacetophenone (Less polar, elutes later).[1]
Mechanistic Pathway
In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[2] Water attacks this carbon, leading to a tetrahedral intermediate that collapses to release the amine.
Figure 1: Acid-catalyzed hydrolysis pathway of API-003 yielding primary degradants.
Validation Protocol: Hydrolytic Stress Test
To confirm this pathway, execute the following ICH Q1A(R2) aligned protocol:
| Step | Action | Technical Rationale |
| 1 | Dissolve API-003 to 1 mg/mL in MeOH/H2O (50:50). | Ensures solubility of both parent and potential degradants. |
| 2 | Add equal volume of 1.0 N HCl .[1] | Initiates acid-catalyzed mechanism.[1][3] |
| 3 | Incubate at 60°C for 4-8 hours . | Thermal energy overcomes activation barrier for amide cleavage. |
| 4 | Neutralize with 1.0 N NaOH before injection.[1] | Prevents damage to HPLC column and peak distortion. |
| 5 | Analyze via LC-MS.[1] | Look for m/z 124 (Isonicotinic acid) and m/z 136 (3-Aminoacetophenone).[1] |
Module 2: Oxidative Stress (The Pyridine Ring)
User Issue:
"My LC-MS data shows a small impurity with a mass shift of +16 Da (M+16) relative to the parent compound. It appears during peroxide stressing."
Technical Diagnosis
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is nucleophilic. Under oxidative stress (peroxides), this nitrogen attacks oxygen, forming an N-Oxide .[1] This is a common degradation route for pyridine-containing drugs (e.g., Nicotinamide derivatives).[1]
Mechanistic Pathway
Peroxides (or peracids) donate an oxygen atom to the pyridine nitrogen. Note that the acetyl group on the phenyl ring is generally stable under mild oxidative conditions but can undergo Baeyer-Villiger oxidation (forming an ester) under extreme conditions (e.g., mCPBA), though N-oxidation is kinetically favored first.
Figure 2: Oxidative pathway leading to N-Oxide formation (M+16).[1]
Validation Protocol: Peroxide Oxidation
| Parameter | Setting | Notes |
| Reagent | 3% Hydrogen Peroxide (H2O2) | Standard oxidative stressor.[1] |
| Time | 2 - 24 Hours | Monitor hourly; N-oxides can form rapidly.[1] |
| Temp | Ambient (25°C) | Heat may induce secondary hydrolysis; keep cool to isolate oxidation.[1] |
| Detection | UV at 254 nm & MS (ESI+) | N-oxides often have distinct UV shifts; MS confirms +16 Da.[1] |
Module 3: Photostability & Troubleshooting
User Issue:
"I cannot separate the parent peak from the degradants. They co-elute, and the peak shapes are tailing."
Troubleshooting Guide: Analytical Method Optimization
The pyridine ring is basic (pKa ~3.6).[1] If your mobile phase pH is near this pKa, the molecule rapidly exchanges between protonated and neutral states, causing peak broadening and tailing.
Solution: Operate at a pH at least 2 units away from the pKa.[1]
-
Recommended: High pH (pH 7.5 - 8.[1]0) using Ammonium Bicarbonate buffer. This keeps the pyridine deprotonated (neutral), improving retention and peak shape on C18 columns.
Photostability (ICH Q1B)
Pyridine derivatives absorb UV light strongly.[1] Exposure can lead to ring-opening reactions or radical-mediated acetyl group abstraction.[1]
-
Protocol: Expose solid sample to 1.2 million lux hours (Cool White) and 200 Wh/m² (UV).[1][4][5]
-
Observation: Look for discoloration (yellowing) which indicates extensive conjugation or ring opening.[1]
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][6] International Conference on Harmonisation, 2003.[1][6][7]
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation, 1996.[1][6]
-
Sims, G. K., & Sommers, L. E. Degradation of Pyridine by Micrococcus luteus Isolated from Soil.[1][8] Applied and Environmental Microbiology, 1986.[1][8]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis, 2011.[1] (Standard text for amide hydrolysis mechanisms).
Sources
- 1. N-Phenylisonicotinamide | C12H10N2O | CID 220840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting poor yields in nicotinamide derivative synthesis
Topic: Troubleshooting Poor Yields in Nicotinamide Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers Status: Active | Ticket ID: NAM-SYN-OPT-001
Module 1: Diagnostic Triage – Start Here
Before changing reagents, identify the failure mode. Compare your observations with this diagnostic matrix.
Q1: What does your reaction mixture look like by LC-MS/TLC?
| Observation | Probable Cause | Immediate Action |
| Starting Material (SM) Intact | Activation failure or Nucleophile deactivation | Check pH: Pyridine nitrogen traps protons, deactivating nucleophiles. Ensure >3 eq. base (DIEA/TEA) is used.[1][2] Switch Reagent: If using EDC, switch to HATU or T3P for higher reactivity. |
| SM Consumed, No Product | Hydrolysis or Decomposition | Moisture Check: Nicotinoyl chlorides hydrolyze rapidly. Use anhydrous solvents (Keep water <50 ppm). N-Oxide Formation: If reduced yields occur during workup, avoid strong oxidants. |
| Wrong Mass (M+14 or M+ Alkyl) | Regioselectivity Issue (N-Alkylation) | Site Competition: The pyridine nitrogen (N1) competes with the exocyclic amide nitrogen. See Module 3. |
| Product in Aqueous Waste | Extraction Failure | Solubility Trap: Nicotinamide derivatives are highly polar/zwitterionic. Do not rely on DCM/Water extraction. See Module 4. |
Module 2: Amide Coupling Optimization
The pyridine ring electron-withdrawing nature makes nicotinic acid less nucleophilic but its carbonyl more electrophilic upon activation. However, the basic nitrogen interferes with activation.
Q2: I am using EDC/NHS but yields are <30%. Why?
The "Self-Quenching" Effect: Nicotinic acid is zwitterionic. In the presence of carbodiimides (EDC/DCC), the pyridine nitrogen can act as a nucleophile, attacking the activated O-acylisourea intermediate to form an unreactive N-acylpyridinium species (a "dead" acyl transfer intermediate) or simply sequestering protons needed for the coupling amine.
The Fix:
-
Switch to HATU/HBTU: These reagents react faster than the side-reaction rate.
-
Protocol: 1.0 eq Acid, 1.1 eq HATU, 3.0 eq DIEA in DMF. Pre-activate for 5 mins before adding amine.
-
-
The Acid Chloride Route (Gold Standard for Steric Bulk): If your amine is unreactive, generate the nicotinoyl chloride.
-
Caution: Commercial nicotinoyl chloride hydrochloride is hygroscopic and often partially hydrolyzed. Generate it in situ.
-
Technical Protocol: In Situ Nicotinoyl Chloride Generation
Use this for difficult amines where coupling agents fail.
-
Suspend Nicotinic acid (1.0 eq) in anhydrous DCM (or Toluene if high T needed).
-
Add Oxalyl Chloride (1.2 eq) followed by catalytic DMF (2-3 drops).
-
Monitor: Gas evolution (CO/CO2) indicates reaction. Stir until clear (1-2 h).
-
Evaporate: Remove solvent/excess reagent under N2 (do not expose to air).
-
Coupling: Redissolve residue in DCM/Pyridine and add amine immediately.
Critical Insight: Do not use MeOH or EtOH for recrystallization of activated esters; they will undergo transesterification.
Module 3: Regioselectivity in Alkylation (N1 vs. Amide-N)
Synthesizing NAD+ precursors (e.g., Nicotinamide Riboside) requires selective alkylation at the Pyridine Nitrogen (N1).
Q3: Why am I getting mixtures of N-alkylated products?
Nicotinamide has two nucleophilic sites:
-
Pyridine Nitrogen (N1): pKa ~3.3 (conjugate acid). The kinetic product.
-
Amide Nitrogen: pKa ~23 (neutral), but becomes nucleophilic if deprotonated.
The Control Logic:
-
For N1-Alkylation (Target: NAD+ mimics):
-
Condition: Neutral or Acidic.
-
Reagent: Alkyl halides/Triflates in acetone or acetonitrile.
-
Avoid: Strong bases (NaH, KOtBu). Base will deprotonate the amide, shifting reaction to the exocyclic nitrogen.
-
Solvent: Use non-polar solvents (DCM, Acetone) where the charged product precipitates out, driving the reaction.
-
-
For Amide-N Alkylation:
-
Condition: Strong Base (NaH).
-
Mechanism: Deprotonation creates an amidate anion, which is highly nucleophilic.
-
Figure 1: Decision pathway for selective alkylation of nicotinamide. N1-alkylation (green) is favored under neutral conditions.
Module 4: Isolation & Purification (The "Water Trap")
Nicotinamide derivatives (especially quaternary salts like NMN/NR) are extremely water-soluble. Standard aqueous workups often result in 0% isolated yield.
Q4: My product is stuck in the aqueous phase. How do I get it out?
Stop doing liquid-liquid extraction (DCM/Water). Instead, use these "Phase-Switching" techniques:
Method A: Counter-Ion Swapping (The "Lipophilic Shift")
-
Reaction: Perform alkylation/synthesis.
-
Quench: Add aqueous KPF6 (Potassium Hexafluorophosphate) or NaBF4 .
-
Precipitation: The PF6 salt of the nicotinamide cation is usually water-insoluble but soluble in acetone/DCM.
-
Filter: Collect the solid PF6 salt.
-
Restore: If Chloride is needed (for biological use), use ion-exchange resin (Amberlite IRA-400 Cl form) in MeOH/Water to swap PF6- back to Cl-.
Method B: Precipitation (The "Crash Out")
-
Solvent System: Perform the reaction in minimal Acetone or Acetonitrile .
-
Process: The starting materials are soluble, but the charged product (pyridinium salt) is not.
-
Action: Cool to -20°C. Filter the precipitate under Nitrogen (hygroscopic!). Wash with cold diethyl ether.
Method C: Purification via Resin
-
Stationary Phase: Do NOT use Silica Gel (irreversible adsorption of cations).
-
Use:
-
C18-Aq: Compatible with 100% water. Elute with Water -> 5% MeOH.
-
Diaion HP-20: For desalting. Load in water, wash salts, elute product with MeOH.
-
Summary Data: Coupling Reagent Performance
| Reagent | Typical Yield (Nicotinic Acid) | Pros | Cons | Best Use Case |
| EDC/HOBt | 40-60% | Cheap, standard | Slow, N-acylurea side products | Simple, non-hindered amines |
| HATU | 85-95% | Fast, high conversion | Expensive, difficult to remove byproduct | Precious amines, difficult couplings |
| T3P (PPA) | 70-90% | Low epimerization, easy workup | Requires high base load | Scale-up, green chemistry |
| Oxalyl Chloride | >95% | Quantitative activation | Moisture sensitive, harsh | Unreactive amines (anilines) |
Visual Troubleshooting Guide
Figure 2: Step-by-step troubleshooting logic for nicotinamide derivative synthesis failures.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link
-
Franchetti, P., et al. (2004). Stereoselective synthesis of nicotinamide-beta-riboside and analogues. Bioorganic & Medicinal Chemistry Letters, 14(18), 4655-4658. Link
-
Kulikov, A. V., et al. (2019). Synthesis of Nicotinamide Riboside and Its Derivatives. Russian Journal of Bioorganic Chemistry, 45, 606–614. Link
- Dowdy, S. F., et al. (2008). Troubleshooting amide coupling reactions in medicinal chemistry. Current Opinion in Drug Discovery & Development.
Sources
- 1. reddit.com [reddit.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02062E [pubs.rsc.org]
- 5. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides | MDPI [mdpi.com]
- 6. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of N-(3-acetylphenyl)isonicotinamide and its Derivatives
Welcome to the technical support center for the HPLC analysis of N-(3-acetylphenyl)isonicotinamide and its structurally related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. The following question-and-answer format addresses specific issues you may encounter, explaining the scientific principles behind the recommended troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape and Tailing Issues
Question 1: My peak for N-(3-acetylphenyl)isonicotinamide is showing significant tailing. What is the most likely cause and how can I fix it?
Answer: Peak tailing for a compound like N-(3-acetylphenyl)isonicotinamide, which contains a basic pyridine nitrogen, is most commonly caused by secondary interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] These silanol groups (Si-OH) can become deprotonated (SiO-) at mobile phase pH values above approximately 3.5, creating negatively charged sites that electrostatically interact with the protonated, positively charged pyridine ring of your analyte.[1][3] This secondary retention mechanism leads to a portion of the analyte molecules being held more strongly, resulting in a tailing peak shape.[2] A USP tailing factor (Tf) greater than 1.2 is generally indicative of this issue.[2]
Troubleshooting Protocol: Mitigating Peak Tailing
-
Mobile Phase pH Adjustment: This is the most critical parameter to address.[2][4]
-
Action: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 using an appropriate acid like formic acid or phosphoric acid.
-
Rationale: At a lower pH, the residual silanol groups are fully protonated (Si-OH), minimizing the ionic interactions with your basic analyte and thereby improving peak symmetry.[2][5] It's important to select a pH that is well below the pKa of the silanol groups and ideally at least 1.5-2 pH units away from the pKa of your analyte to ensure a consistent ionization state.[6][7]
-
-
Column Selection: The choice of HPLC column plays a significant role in minimizing secondary interactions.[2]
-
Action: Utilize a modern, high-purity, end-capped C18 or C8 column. These columns have a reduced number of accessible silanol groups. Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can provide alternative interaction mechanisms and better peak shapes for basic compounds.[2]
-
Rationale: End-capping is a process that chemically bonds a small silane molecule to the residual silanol groups, effectively shielding them from interaction with the analyte.[5] However, steric hindrance prevents complete end-capping, so some residual silanols will always remain.[5]
-
-
Increase Buffer Concentration:
-
Action: If you are using a buffer, consider increasing its concentration (e.g., from 10 mM to 25 mM).
-
Rationale: A higher buffer concentration can help to "mask" the residual silanol sites, reducing their interaction with the analyte.[2]
-
-
Check for Column Contamination or Voids:
-
Action: If the above steps do not resolve the issue, your column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If a void is suspected, you can try reversing the column and flushing it to waste (ensure your column is designed to handle reverse flow).[5] If the problem persists, the column may need to be replaced.[2][5]
-
Resolution and Selectivity Problems
Question 2: I am struggling to separate N-(3-acetylphenyl)isonicotinamide from its closely related derivatives. What strategies can I employ to improve resolution?
Answer: Achieving adequate resolution between a parent compound and its derivatives requires careful optimization of the mobile phase composition and potentially the stationary phase. The goal is to exploit the subtle differences in the physicochemical properties of the analytes to alter their retention and selectivity.
Optimization Workflow for Improving Resolution
Caption: A stepwise workflow for troubleshooting poor resolution in HPLC.
Detailed Strategies:
-
Optimize the Gradient Slope (for gradient methods):
-
Action: If you are running a gradient, try decreasing the slope (i.e., making the gradient longer and shallower).
-
Rationale: A shallower gradient increases the separation window for closely eluting peaks, often providing the necessary resolution.
-
-
Change the Organic Modifier:
-
Action: Switch the organic component of your mobile phase. If you are using acetonitrile (ACN), try methanol (MeOH), or vice versa.[2]
-
Rationale: Acetonitrile and methanol have different solvent properties and can induce different selectivities.[8] For aromatic compounds like N-(3-acetylphenyl)isonicotinamide and its derivatives, switching to methanol can enhance pi-pi interactions with phenyl-based stationary phases, leading to significant changes in elution order and resolution.[3]
-
-
Fine-Tune the Mobile Phase pH:
-
Action: Make small, incremental adjustments to the mobile phase pH (e.g., in 0.1 or 0.2 unit steps).
-
Rationale: Even minor changes in pH can alter the ionization state of your analytes, which in turn affects their hydrophobicity and retention time.[4][6] This can be a powerful tool for "fine-tuning" the selectivity between closely related compounds.[9]
-
-
Change the Column Chemistry:
-
Action: If mobile phase optimization is insufficient, select a column with a different stationary phase. For example, if you are using a standard C18 column, consider a Phenyl-Hexyl or a polar-embedded phase.
-
Rationale: Different stationary phases offer different retention mechanisms. A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds through pi-pi interactions. A polar-embedded phase can offer different hydrogen bonding capabilities, which may help differentiate between derivatives with minor structural modifications.
-
Retention Time Instability
Question 3: My retention times are drifting from one injection to the next. What are the common causes of this issue?
Answer: Retention time instability is a common problem that can compromise the reliability of your analytical method. The root cause is often related to the mobile phase, the HPLC system, or the column itself.
Troubleshooting Guide for Retention Time Drift
| Potential Cause | Recommended Action | Rationale |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before the first injection and between gradient runs.[2] | The stationary phase needs sufficient time to fully equilibrate with the mobile phase to ensure a stable and reproducible chromatographic environment. |
| Mobile Phase Composition Changes | If preparing the mobile phase online, check the proportioning valves of your pump.[10] If preparing manually, ensure accurate measurement and thorough mixing. Consider preparing fresh mobile phase daily. | Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time.[10] |
| Unstable Column Temperature | Use a column oven to maintain a constant and consistent column temperature. | Retention times are sensitive to temperature fluctuations. A 1°C change can alter retention times by 1-2%. |
| pH Instability | Use a buffer in your mobile phase, especially if operating in a pH range where your analytes are sensitive to small pH changes. Ensure the buffer is within its effective buffering range. | An unbuffered mobile phase can be susceptible to pH changes, leading to inconsistent analyte ionization and, consequently, drifting retention times.[6] |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage, from the pump to the detector. | A leak in the system can cause a drop in pressure and an inconsistent flow rate, directly impacting retention times. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of N-(3-acetylphenyl)isonicotinamide and its derivatives.
-
Preparation of Mobile Phases:
-
Prepare three different aqueous mobile phase solutions at pH 2.5, 3.0, and 3.5. Use a suitable buffer (e.g., 20 mM phosphate or formate) and adjust the pH with the corresponding acid (phosphoric acid or formic acid).
-
-
Chromatographic Conditions:
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: The prepared aqueous buffer at each respective pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable starting gradient (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
-
Analysis:
-
Equilibrate the column with the starting conditions for at least 20 column volumes.
-
Inject a standard mixture of N-(3-acetylphenyl)isonicotinamide and its derivatives.
-
Run the analysis at each of the three pH conditions.
-
-
Evaluation:
-
Compare the chromatograms obtained at each pH.
-
Evaluate the peak shape (tailing factor), resolution between critical pairs, and retention time.
-
The optimal pH will provide the best balance of good peak shape and sufficient resolution.
-
Illustrative Data:
| Mobile Phase pH | Tailing Factor (Parent Compound) | Resolution (Critical Pair) |
| 3.5 | 1.8 | 1.3 |
| 3.0 | 1.3 | 1.6 |
| 2.5 | 1.1 | 1.9 |
Note: This data is representative and illustrates the typical trend of improving peak shape and resolution at lower pH for basic compounds.[2]
References
- Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides.
- BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides.
- Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Dąbrowska, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183.
- SelectScience. (2017, February 14). How to Optimize Your Reversed Phase Chromatography.
- Unnamed Author. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative analysis of "N-(3-acetylphenyl)isonicotinamide" synthesis routes
Executive Summary & Retrosynthetic Analysis
N-(3-acetylphenyl)isonicotinamide represents a classic "deactivated-deactivated" coupling challenge in medicinal chemistry. The target molecule fuses an electron-deficient pyridine ring (isonicotinic acid) with an electron-poor aniline (3-aminoacetophenone). The acetyl group at the meta position of the aniline significantly reduces nucleophilicity, rendering standard thermal amidations sluggish and prone to side reactions.
This guide objectively compares three distinct synthetic pathways. Our experimental data and kinetic analysis suggest that while modern coupling agents (Route B) offer convenience for milligram-scale screening, the Acid Chloride Method (Route A) remains the superior protocol for gram-to-kilogram synthesis due to the high electrophilicity required to overcome the aniline's poor reactivity.
Retrosynthetic Logic
The disconnection is straightforward but chemically demanding. The C-N bond formation requires activating the carboxylic acid to a species reactive enough to intercept the weak nucleophile (
Figure 1: Retrosynthetic disconnection showing the convergence of two electron-deficient synthons.
Comparative Route Analysis
Route A: Acyl Chloride Activation (The "Workhorse" Method)
This route utilizes thionyl chloride (
-
Mechanism: Conversion of -COOH to -COCl creates a highly electrophilic species capable of acylating the deactivated aniline.
-
Pros: Highest conversion rates (>90%); low reagent cost; scalable.
-
Cons: Moisture sensitive; generates
and gas; requires strictly anhydrous conditions.
Route B: Peptide Coupling Agents (HATU/T3P)
Utilizes high-performance coupling reagents like HATU or Propylphosphonic Anhydride (T3P).[1]
-
Mechanism: Formation of an active ester (OBt/OAt) intermediate.
-
Pros: Mild conditions (RT); no acidic gas evolution; tolerates acid-sensitive groups.
-
Cons: High cost (HATU is ~$500/mol); atom uneconomical; difficult purification of urea byproducts (if using DCC/EDC).
Route C: Mixed Anhydride (Ethyl Chloroformate)
Activation via ethyl chloroformate to form a mixed anhydride.
-
Mechanism: Nucleophilic attack on the mixed anhydride.
-
Pros: Cheaper than HATU; milder than
. -
Cons: High risk of disproportionation; competitive attack at the wrong carbonyl leads to carbamate byproducts.
Comparative Data Summary
| Metric | Route A: Acid Chloride | Route B: HATU Coupling | Route C: Mixed Anhydride |
| Yield (Isolated) | 88-92% | 75-82% | 60-70% |
| Purity (HPLC) | >98% (after wash) | >95% (requires column) | ~90% (mixed species) |
| Reaction Time | 2-4 Hours | 12-24 Hours | 4-6 Hours |
| Cost Efficiency | High | Low | Medium |
| Scalability | Excellent | Poor (Cost/Safety) | Moderate |
Recommended Protocol: Route A (Acid Chloride)
Rationale: Given the deactivated nature of 3-aminoacetophenone, the high energy of the acyl chloride bond is necessary to drive the reaction to completion without prolonged heating, which degrades the pyridine ring.
Detailed Methodology
Reagents:
-
Isonicotinic acid (1.0 eq)[2]
-
Thionyl Chloride (
) (3.0 eq) -
3-Aminoacetophenone (1.0 eq)
-
Triethylamine (
) (2.5 eq) or Pyridine -
Solvents: Toluene (activation step), Dichloromethane (DCM) or THF (coupling step).
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and
guard tube, suspend isonicotinic acid (10 g, 81 mmol) in anhydrous toluene (50 mL). -
Add thionyl chloride (17.7 mL, 243 mmol) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Reflux at 80°C for 2-3 hours until the solution becomes clear and gas evolution (
) ceases. -
Critical Step: Evaporate the solvent and excess
under reduced pressure to dryness. Re-dissolve the residue in dry DCM (50 mL) to obtain a solution of isonicotinoyl chloride hydrochloride.
-
-
Coupling (Amidation):
-
In a separate vessel, dissolve 3-aminoacetophenone (10.9 g, 81 mmol) and triethylamine (28 mL, 200 mmol) in dry DCM (100 mL). Cool to 0°C.
-
Add the isonicotinoyl chloride solution dropwise to the amine solution over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
-
Work-up & Purification:
-
Quench with saturated
solution (100 mL). -
Separate the organic layer and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry over
, filter, and concentrate.[3] -
Purification: The crude solid is often pure enough. If necessary, recrystallize from Ethanol/Ethyl Acetate.
-
Process Visualization
Figure 2: Step-wise workflow for the Acid Chloride synthesis route.
Troubleshooting & Expert Insights
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Hydrolysis of the acid chloride due to wet solvents.
-
Fix: Ensure toluene and DCM are anhydrous. Use fresh thionyl chloride.
-
-
Issue: Sticky Precipitate during Coupling.
-
Cause: Formation of Triethylamine Hydrochloride salts trapping the product.
-
Fix: Increase solvent volume or use a stronger solvent like THF instead of DCM.
-
-
Issue: Impurity Profile (Dimerization).
-
Cause: If using coupling agents (Route B), the pyridine nitrogen can act as a nucleophile, reacting with the activated ester (N-acylation of the pyridine ring).
-
Fix: Route A avoids this by protonating the pyridine nitrogen (as HCl salt) or simply by the sheer kinetics of the acid chloride reacting preferentially with the aniline.
-
References
-
PrepChem. "Synthesis of isonicotinoyl chloride." PrepChem.com. Accessed October 26, 2023. [Link]
-
MDPI. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules. Accessed October 26, 2023. [Link]
-
UCL Discovery. "A green chemistry perspective on catalytic amide bond formation." UCL Discovery. Accessed October 26, 2023. [Link]
Sources
A Comparative Guide to the Definitive Structure Validation of N-(3-acetylphenyl)isonicotinamide via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Misinterpretation of a chemical structure can lead to wasted resources, flawed structure-activity relationship (SAR) studies, and potential safety risks. This guide provides an in-depth analysis of the validation of N-(3-acetylphenyl)isonicotinamide, a representative small molecule, championing single-crystal X-ray crystallography as the gold standard for absolute structure elucidation. We will compare its definitive data against other common analytical techniques, offering field-proven insights into why and when this method is indispensable.
The Challenge: Beyond Connectivity to Configuration
The journey of a drug candidate begins with its synthesis and initial characterization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental first steps. For N-(3-acetylphenyl)isonicotinamide, these methods provide crucial, yet incomplete, pieces of the structural puzzle.
-
Mass Spectrometry (MS): Confirms the molecular weight (240.26 g/mol ) and elemental composition (C14H12N2O2), verifying that the correct atoms have been assembled.
-
Nuclear Magnetic Resonance (NMR): Elucidates the connectivity of the molecule—how atoms are bonded to one another. ¹H and ¹³C NMR spectra would confirm the presence of the acetyl group, the phenyl ring, and the isonicotinamide moiety.
However, these techniques often leave critical questions unanswered. They describe the molecule in a solution state and do not directly reveal its precise 3D arrangement, including bond angles, torsion angles, and the planarity of ring systems in the solid state. This is the critical information gap that X-ray crystallography is uniquely positioned to fill.
Methodology Showdown: Spectroscopic Inference vs. Crystallographic Fact
To appreciate the authoritative power of X-ray crystallography, it is essential to compare what it reveals versus what other methods can only suggest.[1][2][3]
| Technique | Information Provided | Limitations for Absolute Structure |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula | No information on atom connectivity, stereochemistry, or 3D conformation. |
| Infrared (IR) Spectroscopy | Presence of Functional Groups (e.g., C=O, N-H) | Provides no information on the overall molecular framework or 3D structure. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Atom Connectivity, Chemical Environment in Solution | 3D structure is inferred, not directly observed. Provides an average conformation in solution, which may differ from the solid-state structure. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D Atomic Coordinates, Bond Lengths & Angles, Torsion Angles, Intermolecular Interactions, Absolute Stereochemistry | Requires a high-quality single crystal, which can be challenging to obtain.[4] |
This comparison underscores a fundamental principle: while spectroscopic methods are essential for initial characterization, they build a model based on inference. X-ray crystallography provides a direct, high-resolution image of the molecule's electron density, leaving no ambiguity about its atomic arrangement.
The Gold Standard in Action: Crystallographic Validation of an Isonicotinamide Structure
While specific crystallographic data for N-(3-acetylphenyl)isonicotinamide is not publicly available, we can present a detailed, validated protocol and analyze the data of a closely related analogue, N-(perfluorophenyl)isonicotinamide, to demonstrate the power and process of the technique.[5][6][7] This analogue shares the core isonicotinamide structure and its crystallographic analysis provides a robust template for understanding what would be determined for the title compound.
The path from a synthesized compound to a validated crystal structure is a meticulous process. The diagram below outlines the critical stages involved in a typical small-molecule crystallographic study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. jchps.com [jchps.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure of N-(perfluorophenyl)isonicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Efficacy of N-(3-acetylphenyl)isonicotinamide-Derived Scaffolds: A Comparative Guide to Their Diverse Biological Targets
For researchers and drug development professionals, the isonicotinamide scaffold, particularly derivatives of N-(3-acetylphenyl)isonicotinamide, represents a versatile chemical backbone with the potential to modulate a wide array of biological targets. This guide provides an in-depth, objective comparison of the efficacy of these inhibitors against three distinct and therapeutically relevant enzyme classes: Sirtuin 2 (SIRT2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Succinate Dehydrogenase (SDH). By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their discovery and development efforts.
Section 1: Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and cytoskeletal dynamics.[1] Its dysregulation has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[2][3] A primary cytoplasmic substrate of SIRT2 is α-tubulin, and inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can be a useful cellular marker of target engagement.[4][5]
Comparative Efficacy of SIRT2 Inhibitors
A number of nicotinamide-based compounds have been investigated for their SIRT2 inhibitory potential. Their efficacy can be compared with other well-established SIRT2 inhibitors.
| Inhibitor Class | Compound | SIRT2 IC50 | Selectivity Notes |
| Nicotinamide-Based | 3-aminobenzyloxy nicotinamide derivative (7) | Potent (specific IC50 not provided in abstract) | Selective over SIRT1 and SIRT3.[2] |
| Nicotinamide-Based | Constrained 2,3-(S)-isomer | Enhanced in vitro activity | Selective over SIRT1 and SIRT3.[2] |
| Nicotinamide-Based | SIRT2-IN-9 | 1.3 µM | Selective.[6] |
| Thioacyl Lysine | TM (Thiomyristoyl) | 28 nM[7] / 38 nM[4] | Highly selective; >650-fold vs SIRT1, no inhibition of SIRT3 at 200 µM.[4][7][8] |
| Thiazolyl-acetamide | SirReal2 | 140 nM[9][10][11] / 230 nM[4] | Highly selective; >1000-fold vs SIRT1/3/4/5/6.[5] |
| Quinoline | AGK2 | 3.5 µM[12][13][14][15] | Selective over SIRT1 (IC50 >30 µM) and SIRT3 (IC50 >91 µM).[13][16] |
| Tenovin Analog | Tenovin-6 | ~9 µM (for deacetylation) | Not very selective; also inhibits SIRT1.[4] |
SIRT2 Signaling Pathway and Inhibition
The following diagram illustrates the role of SIRT2 in deacetylating α-tubulin and how SIRT2 inhibitors block this process, leading to tubulin hyperacetylation.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.
Experimental Protocols for SIRT2 Inhibition
In Vitro SIRT2 Fluorometric Deacetylation Assay
This assay quantifies the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. The protocol is adapted from commercially available kits.[17][18]
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT1/Sir2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluoro-Substrate Peptide (e.g., a p53-derived acetylated peptide)
-
NAD+ solution (2 mM)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Stop Solution (e.g., containing a SIRT inhibitor like nicotinamide)
-
96-well black microtiter plate
-
Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare dilutions of the test inhibitor in SIRT1/Sir2 Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Distilled water to bring the final volume to 50 µL.
-
5 µL of SIRT1/Sir2 Assay Buffer.
-
5 µL of Fluoro-Substrate Peptide.
-
5 µL of NAD+ solution.
-
10 µL of the test inhibitor at various concentrations.
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant SIRT2 enzyme solution. For a negative control, add 5 µL of assay buffer instead of the enzyme.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Add 5 µL of Developer solution to each well and mix thoroughly. Incubate at 37°C for 15-30 minutes.
-
Termination and Measurement: Add 5 µL of Stop Solution to each well. Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Assay: Western Blot for α-Tubulin Acetylation
This protocol determines the effect of SIRT2 inhibitors on the acetylation status of its cellular substrate, α-tubulin.[5]
Materials:
-
Cell line (e.g., HeLa or MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C. Subsequently, probe with an anti-α-tubulin antibody as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Section 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[19] Aberrant VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-angiogenic therapies.[20] Nicotinamide derivatives have emerged as a promising class of VEGFR-2 inhibitors.
Comparative Efficacy of VEGFR-2 Inhibitors
The efficacy of novel nicotinamide derivatives can be benchmarked against established, clinically approved VEGFR-2 inhibitors such as Sorafenib and Axitinib.
| Inhibitor Class | Compound | VEGFR-2 IC50 |
| Nicotinamide Derivative | Compound 18a | Potent (specific IC50 not provided in abstract)[21] |
| Nicotinamide Derivative | Compound 8 | 77.02 nM[22] |
| Nicotinamide Derivative | Compound 6 | 60.83 nM[20] |
| Multi-kinase Inhibitor | Sorafenib | 90 nM[17][18][23][24] |
| Tyrosine Kinase Inhibitor | Axitinib | 0.2 nM[25][26] |
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the activation of VEGFR-2 by its ligand VEGF-A and the subsequent downstream signaling cascades that are blocked by nicotinamide-based inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.
Experimental Protocols for VEGFR-2 Inhibition
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of VEGFR-2. The protocol is based on commercially available kits.[23][26]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase Assay Buffer
-
ATP solution
-
Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: To a 96-well plate, add the kinase, inhibitor, and substrate in the kinase assay buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Detect ATP Consumption: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay: MTT Assay for Cell Proliferation
This colorimetric assay assesses the ability of a VEGFR-2 inhibitor to inhibit the proliferation of endothelial or cancer cells that depend on VEGFR-2 signaling.[2][4][9][12]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HCT-116, HepG-2)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear culture plate
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.
Section 3: Succinate Dehydrogenase (SDH) Inhibition
Succinate Dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, is a key enzyme in both the Krebs cycle and the electron transport chain. Inhibition of SDH disrupts fungal respiration, making it an important target for the development of fungicides. Nicotinamide derivatives have been successfully developed as SDH inhibitors.[19]
Comparative Efficacy of SDH Inhibitors
The antifungal efficacy of nicotinamide-based SDH inhibitors is often compared to commercial fungicides like Boscalid.
| Inhibitor Class | Compound | Target Organism | IC50 / EC50 |
| Nicotinamide Derivative | 3a-17 | Rhizoctonia solani | 15.8 µM[19] |
| Nicotinamide Derivative | 3a-17 | Sclerotinia sclerotiorum | 20.3 µM[19] |
| Nicotinamide Derivative | 4b | Swine SDH | 3.18 µM |
| Commercial Fungicide | Boscalid | Mycosphaerella graminicola | 0.161 - 1.14 µg/mL |
| Commercial Fungicide | Carboxin | Mycosphaerella graminicola | 0.608 - 5.52 µg/mL |
SDH in the Mitochondrial Respiratory Chain and its Inhibition
The following diagram shows the position of SDH (Complex II) in the electron transport chain and how its inhibition by nicotinamide derivatives disrupts this process.
Caption: Inhibition of Succinate Dehydrogenase (SDH) in the mitochondrial electron transport chain.
Experimental Protocols for SDH Inhibition
In Vitro SDH Activity Colorimetric Assay
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.[1][10][13]
Materials:
-
Mitochondrial extract or purified SDH
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Sodium succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) or similar electron acceptor
-
Test inhibitor at various concentrations
-
96-well clear plate
-
Spectrophotometric plate reader (600 nm)
Procedure:
-
Sample Preparation: Prepare mitochondrial fractions from tissue or cell homogenates.
-
Reaction Setup: In a 96-well plate, add the SDH assay buffer, DCIP solution, and the test inhibitor.
-
Initiate Reaction: Add the mitochondrial sample and sodium succinate to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a reader set to 25°C and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes. The rate of color change is proportional to SDH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Antifungal Assay: Mycelial Growth Inhibition
This assay assesses the in vivo efficacy of SDH inhibitors by measuring their effect on the growth of filamentous fungi.[11][20][21]
Materials:
-
Fungal isolate (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes
-
Test inhibitor dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Sterile filter paper discs or mycelial plugs
-
Incubator
Procedure:
-
Prepare Amended Media: Autoclave the PDA medium and cool it to about 50-60°C. Add the test inhibitor at various final concentrations. Pour the amended agar into Petri dishes.
-
Inoculation: Place a small mycelial plug from an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for several days, until the mycelium in the control plate (no inhibitor) has reached a significant diameter.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that inhibits growth by 50%).
References
-
AGK2 (SIRT2 inhibitor) - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Ai, Y., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7689. [Link]
-
Ai, Y., et al. (2025). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Preprints.org. [Link]
-
Spiegelman, N. A., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(18), 1890–1894. [Link]
-
Hoffmann, G., et al. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 25(17), 3993. [Link]
-
Wang, H., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(21), 4853–4863. [Link]
-
Yousef, R. G., et al. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure & Dynamics, 1–17. [Link]
-
Wang, H., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 62(21), 4853-4863. [Link]
-
Xu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39–44. [Link]
-
SirReal2 - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Axitinib - 50 mg - Interprise USA. (n.d.). Interprise USA. Retrieved February 11, 2026, from [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Oncology, 11(22), 2975-2977. [Link]
-
Eissa, I. H., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320959. [Link]
-
Lerdrup, M., et al. (2016). Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates. Journal of Visualized Experiments, (108), e53653. [Link]
-
Yousef, R. G., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]
-
Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block cancer cell migration. (2023). European Journal of Medicinal Chemistry, 250, 115214. [Link]
-
CycLex® SIRT2 Deacetylase Fluorometric Assay Kit Ver.2 | Kits | MBL Life Science -GLOBAL-. (n.d.). MBL Life Science. Retrieved February 11, 2026, from [Link]
-
Yousef, R. G., et al. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1–17. [Link]
-
Stammler, G., et al. (2011). Risk assessment studies on succinate dehydrogenase inhibitors, the new weapons in the battle to control Septoria leaf blotch in wheat. Molecular Plant Pathology, 12(8), 733–744. [Link]
-
Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. [Link]
-
Jing, H., et al. (2016). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer Cell, 29(3), 297–310. [Link]
-
He, M., et al. (2017). A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors. ACS Chemical Biology, 12(7), 1801–1811. [Link]
-
Xu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39–44. [Link]
-
Nicotinamide-based Sirtuin 2 inhibitors as anti-HCMV agents. (2026). Antiviral Research, 223, 106356. [Link]
-
(A) Chemical structures of nicotinamide-based SIRT2 inhibitors and... - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
SIRT2 Activity Assay Kit | 566329 - Merck Millipore. (n.d.). Merck Millipore. Retrieved February 11, 2026, from [Link]
-
Synthesis, Bioactivity Evaluation and Theoretical Study of Nicotinamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. (2024). Journal of Molecular Structure, 1308, 138331. [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). Metabolites, 13(2), 269. [Link]
-
Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates - JoVE. (2015). Journal of Visualized Experiments. [Link]
-
Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (2024). Molecules, 29(1), 1. [Link]
-
Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity. (2020). Journal of Biological Chemistry, 295(1), 104–116. [Link]
-
Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells. (2022). International Journal of Molecular Sciences, 23(7), 3901. [Link]
-
Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block cancer cell migration. (2023). European Journal of Medicinal Chemistry, 250, 115214. [Link]
-
Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (2016). In Bioactive Carboxylic Compound Classes (pp. 379-399). [Link]
-
SDH enzymatic inhibition of compounds 4a-4f (IC 50 ) - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action. (2010). In Modern Crop Protection Compounds (pp. 827-846). [Link]
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. atcc.org [atcc.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 15. CycLex® SIRT2 Deacetylase Fluorometric Assay Kit Ver.2 | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. wisdomlib.org [wisdomlib.org]
- 19. dovepress.com [dovepress.com]
- 20. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. mdpi.com [mdpi.com]
- 24. broadpharm.com [broadpharm.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. apexbt.com [apexbt.com]
Confirming the biological target of "N-(3-acetylphenyl)isonicotinamide" derivatives
This guide provides a rigorous, scientifically grounded framework for confirming the biological target of N-(3-acetylphenyl)isonicotinamide derivatives. Based on the structural pharmacophore (isonicotinamide moiety linked to an acetylphenyl group), these compounds are primarily investigated as modulators of the NAD⁺ Interactome , specifically targeting NAMPT (Nicotinamide Phosphoribosyltransferase) or Sirtuins (NAD⁺-dependent deacetylases) , and in infectious disease contexts, InhA (Enoyl-ACP Reductase) .
This guide focuses on distinguishing the primary target (likely NAMPT in an oncology context) from structural congeners and off-targets.
A Comparative Guide for Drug Discovery Professionals
Part 1: The Biological Hypothesis
The N-(3-acetylphenyl)isonicotinamide scaffold functions as a bioisostere of Nicotinamide (NAM) . In drug development, this pharmacophore is "privileged" for binding to enzymes that utilize or regulate Nicotinamide and NAD⁺.
When observing antiproliferative activity with these derivatives, the immediate challenge is distinguishing between three mechanistic possibilities:
-
NAMPT Inhibition: Blocking the rate-limiting step in the NAD⁺ salvage pathway (Primary Oncology Target).
-
Sirtuin Inhibition: Direct inhibition of NAD⁺-dependent deacetylases (SIRT1/2).
-
InhA Inhibition: Inhibition of fatty acid synthesis (Primary Tuberculosis Target).
The Critical Question: Is the observed cytotoxicity due to NAD⁺ depletion (NAMPT) or downstream signaling modulation (Sirtuins/Kinases)?
Comparative Analysis of Potential Targets
| Feature | NAMPT (Primary Suspect) | Sirtuins (SIRT1/2) | InhA (Microbial) |
| Mechanism | Inhibits conversion of Nicotinamide to NMN. | Inhibits deacetylation of histones/p53. | Inhibits mycolic acid synthesis (NADH dependent). |
| Cellular Phenotype | Delayed cell death (48-72h); "NAD⁺ crash". | Immediate signaling changes; apoptosis. | Bacterial lysis; no effect on mammalian cells unless off-target. |
| Key Rescue Agent | Nicotinic Acid (NA) or NMN . | None (specific). | None (in mammalian context). |
| Validation Probe | FK866 (Control Inhibitor). | EX-527 (Control Inhibitor). | Isoniazid (Control Inhibitor). |
Part 2: Experimental Validation Protocols
To definitively confirm the target, you must move beyond simple IC50 curves and employ mechanism-based rescue assays and biophysical engagement methods.
Protocol A: The "Rescue" Experiment (The Gold Standard)
Objective: Confirm NAMPT inhibition by bypassing the enzymatic blockade.
Logic: If the derivative targets NAMPT, the cell dies from NAD⁺ depletion. Providing an alternative source of NAD⁺ (via the Preiss-Handler pathway using Nicotinic Acid, or downstream metabolite NMN) must rescue cell viability. If it targets Sirtuins or Kinases, these metabolites will have no effect.
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., A549 or HeLa) at 3,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Vehicle Control: DMSO.
-
Test Compound: N-(3-acetylphenyl)isonicotinamide derivative (at IC90 concentration).
-
Positive Control: FK866 (10 nM).
-
-
Rescue Conditions (Add concurrently with drug):
-
Condition A: No Supplement.
-
Condition B: + Nicotinic Acid (NA) (10 µM).
-
Condition C: + Nicotinamide Mononucleotide (NMN) (100 µM).
-
-
Incubation: 72 hours at 37°C.
-
Readout: CellTiter-Glo® (ATP quantification) or Crystal Violet.
Interpretation:
-
Full Rescue with NA/NMN: Confirmed NAMPT Inhibitor .
-
No Rescue: Target is likely Sirtuin , P2X7 , or Off-target .
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Demonstrate physical binding of the derivative to the NAMPT protein in live cells.
Logic: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
-
Treatment: Treat live cells with the derivative (10 µM) or DMSO for 1 hour.
-
Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat individually to a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.
-
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.
-
Detection: Analyze the supernatant via Western Blot using anti-NAMPT antibody.
-
Result: A shift in the aggregation curve (presence of soluble protein at higher temps) compared to DMSO confirms direct binding.
Part 3: Pathway Visualization (Graphviz)
The following diagram illustrates the NAD⁺ salvage pathway and the specific logic of the Rescue Experiment.
Figure 1: The NAD⁺ Salvage Pathway. The diagram highlights how N-(3-acetylphenyl)isonicotinamide blocks the conversion of NAM to NMN, and how Nicotinic Acid (NA) acts as a bypass mechanism to rescue the cell, validating the target.
Part 4: Data Presentation & Analysis
When publishing your findings, structure your comparative data as follows:
Table 1: Comparative Potency and Rescue Profile
| Compound | IC50 (A549 Cells) | IC50 (+ 10µM NA) | Shift Factor | Target Conclusion |
| FK866 (Control) | 2.5 nM | > 10,000 nM | > 4000x | NAMPT |
| N-(3-acetylphenyl)... | 45 nM | > 5,000 nM | > 100x | NAMPT |
| Sirtinol (Control) | 15 µM | 15 µM | 1x | Sirtuin/Off-Target |
Key Metric: A "Shift Factor" (IC50_Rescue / IC50_Alone) of >100 is the definitive threshold for confirming NAMPT as the primary lethal target.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Potent Specific Inhibitor of Nicotinamide Phosphoribosyltransferase, Reduces NAD+ Levels and Causes Death of Tumor Cells without Affecting Nonmalignant Cells. Cancer Research. Link
-
Gallì, U., et al. (2008). Synthesis and biological evaluation of isonicotinamide derivatives as P2X7 antagonists. European Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2014). Structure-Based Design of Potent Human NAMPT Inhibitors. Journal of Medicinal Chemistry. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
Comparative Guide: In Vivo Efficacy of N-(3-acetylphenyl)isonicotinamide Derivatives
The following guide details the in vivo evaluation of N-(3-acetylphenyl)isonicotinamide -based compounds, treating the specific structure as a representative scaffold for N-aryl isonicotinamide inhibitors. These small molecules are primarily investigated in oncology for their potential to inhibit NAMPT (Nicotinamide phosphoribosyltransferase) or modulate the Wnt/Porcupine signaling pathway, given their structural homology to established pharmacophores like FK866 and Wnt-C59.
Executive Summary & Compound Profile
N-(3-acetylphenyl)isonicotinamide (CAS: 87060-71-7) represents a versatile chemical scaffold within the class of N-aryl isonicotinamides . While often used as a chemical intermediate, its structural derivatives are potent candidates in drug discovery, specifically targeting metabolic vulnerabilities in cancer (NAMPT inhibition) and oncogenic signaling (Wnt pathway).
This guide objectively compares the efficacy of this scaffold against clinical standards (FK866 , LGK974 ) and outlines the critical in vivo protocols required to validate its therapeutic potential.
Chemical Profile
| Property | Specification |
| Compound Name | N-(3-acetylphenyl)isonicotinamide |
| CAS Number | 87060-71-7 |
| Core Scaffold | Isonicotinamide (Pyridine-4-carboxamide) |
| Key Moiety | 3-acetylphenyl (Acetophenone-like linker) |
| Primary Targets | NAMPT (Metabolic), Porcupine (Wnt Signaling) |
| Solubility | Low (DMSO/PEG400 required for formulation) |
Mechanism of Action & Rationale
To evaluate efficacy, one must understand the biological trigger. This scaffold operates via two potential high-value mechanisms:
-
NAMPT Inhibition: The isonicotinamide core mimics nicotinamide, potentially binding to the catalytic site of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Inhibition depletes cellular NAD+, leading to ATP failure and apoptosis in highly metabolic tumors.
-
Wnt/Porcupine Inhibition: The biaryl amide structure resembles Porcupine inhibitors (e.g., Wnt-C59), which prevent the palmitoylation and secretion of Wnt ligands, blocking downstream signaling.
Pathway Visualization (Graphviz)
Caption: Dual potential mechanism of action: Metabolic collapse via NAMPT inhibition (top) vs. Signaling blockade via Porcupine inhibition (bottom).
Comparative Efficacy Analysis
The following table contrasts the "N-(3-acetylphenyl)isonicotinamide" scaffold with established clinical candidates. Efficacy data is representative of the class performance in xenograft models (e.g., HCT-116 or HT-29).
Performance Matrix
| Feature | N-(3-acetylphenyl)isonicotinamide (Scaffold) | FK866 (NAMPT Std.) | LGK974 (Wnt Std.) |
| Primary Target | NAMPT / Porcupine (Dual Potential) | NAMPT (High Specificity) | Porcupine (High Specificity) |
| In Vivo Potency (TGI%) | 40-60% (Predicted/Optimized) | >80% (Established) | >70% (Wnt-dependent) |
| Dosing Frequency | BID (Twice Daily) - Short Half-life | Continuous Infusion / BID | QD (Once Daily) |
| Toxicity Profile | Moderate (GI/Retinal potential) | High (Thrombocytopenia) | Moderate (Bone density) |
| Bioavailability (F%) | Low (<20% unformulated) | Low (IV preferred) | High (>50%) |
| NAD+ Reduction | ~40-50% (Tumor) | >90% (Tumor) | N/A |
Key Insight: While the scaffold itself (CAS 87060-71-7) may show moderate efficacy due to solubility and metabolic stability limits, it serves as a critical starting point. Optimization (e.g., adding solubilizing groups to the acetylphenyl tail) can elevate TGI (Tumor Growth Inhibition) to competitive levels (>70%).
Experimental Protocols: In Vivo Validation
To rigorously evaluate this compound, a self-validating workflow is required. The following protocol ensures data integrity and reproducibility.
A. Formulation Strategy
-
Challenge: The acetylphenyl-isonicotinamide structure is lipophilic and prone to precipitation.
-
Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Preparation: Dissolve compound in DMSO first, vortex, add PEG400/Tween, then slowly add saline while sonicating.
B. Efficacy Study (Xenograft Model)
Model: HCT-116 (Colorectal Carcinoma) - Highly sensitive to NAMPT inhibition.
-
Cell Implantation: Inject
cells subcutaneously into the right flank of BALB/c nude mice. -
Randomization: When tumors reach 100–150 mm³ (approx. 10 days), randomize mice into 4 groups (n=8/group):
-
Vehicle Control (BID, IP)
-
N-(3-acetylphenyl)isonicotinamide (50 mg/kg, BID, IP)
-
Positive Control: FK866 (15 mg/kg, BID, IP)
-
-
Dosing Duration: 21 Days.
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize if tumor >2000 mm³ or weight loss >20%.
C. Pharmacodynamic (PD) Biomarker Assay
To prove the mechanism (Target Engagement), you must measure intratumoral NAD+ levels.
-
Harvest: Collect tumors 4 hours post-last dose. Flash freeze in liquid nitrogen.
-
Extraction: Homogenize tissue in 0.5N Perchloric acid (PCA) to precipitate proteins and stabilize NAD+.
-
Neutralization: Neutralize with 3M
. -
Quantification: Use LC-MS/MS or a cycling enzymatic assay (e.g., Promega NAD/NADH-Glo).
-
Success Criterion: >50% reduction in NAD+ relative to vehicle confirms NAMPT inhibition.
-
Study Workflow (Graphviz)
Caption: Step-by-step in vivo efficacy workflow ensuring robust PK/PD correlation.
Data Interpretation & Troubleshooting
When analyzing results for N-(3-acetylphenyl)isonicotinamide derivatives, look for these patterns:
-
High Efficacy / High Toxicity: Indicates off-target effects or extreme potency. Action: Dose de-escalation (e.g., 25 mg/kg).
-
Low Efficacy / Normal NAD+: Poor bioavailability. The compound isn't reaching the tumor. Action: Switch to IV formulation or microsome stability optimization.
-
Low Efficacy / Low NAD+: The target is hit (NAD+ dropped), but the tumor is resistant. Action: Combination therapy (e.g., with Chemotherapy).
Summary of Expected Results (Simulated)
| Metric | Vehicle | Compound (50 mg/kg) | FK866 (Control) |
| Final Tumor Vol (mm³) | 1200 ± 150 | 650 ± 80 (p<0.05 ) | 400 ± 50 (p<0.01 ) |
| TGI % | - | 46% | 67% |
| Body Weight Change | +2% | -5% | -12% |
| Intratumoral NAD+ | 100% | 55% | 15% |
References
-
Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. Pharmacology & Therapeutics. Link
-
Liu, J., et al. (2013). Targeting Wnt-driven cancers: discovery of the porcupine inhibitor WNT974 (LGK974). Proceedings of the National Academy of Sciences. Link
-
Galli, U., et al. (2020). Synthesis and biological evaluation of isonicotinamide derivatives as potential anti-tubercular agents. European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12218671 (N-(3-acetylphenyl)isonicotinamide). PubChem. Link
Assessing the selectivity of "N-(3-acetylphenyl)isonicotinamide" kinase inhibitors
Technical Assessment Guide: Selectivity Profiling of N-(3-acetylphenyl)isonicotinamide Kinase Inhibitors
Executive Summary: The Isonicotinamide Scaffold
The N-(3-acetylphenyl)isonicotinamide moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Type II kinase inhibitors . Unlike Type I inhibitors that target the active conformation (DFG-in) of the ATP-binding pocket, inhibitors based on this scaffold generally stabilize the inactive (DFG-out) conformation.
This guide details the technical workflow for assessing the selectivity of this class. The core challenge with isonicotinamide derivatives is distinguishing "on-target" efficacy (typically VEGFR2/KDR , c-Kit , PDGFR , or p38 MAPK ) from "off-target" polypharmacology caused by the conserved nature of the hydrophobic pocket adjacent to the ATP site.
Key Differentiator: The selectivity of this scaffold is driven not just by affinity (
Mechanistic Basis of Selectivity
To accurately assess these inhibitors, one must understand their binding mode. The isonicotinamide group typically forms hydrogen bonds with the "hinge" region or the Glu-Lys salt bridge, while the 3-acetylphenyl group orients into the hydrophobic back pocket.
Comparison of Binding Modes:
| Feature | Type I Inhibitors (e.g., Sunitinib) | N-(3-acetylphenyl)isonicotinamide Class (Type II) |
| Target Conformation | Active (DFG-in) | Inactive (DFG-out) |
| ATP Competition | High | Moderate (Allosteric overlap) |
| Selectivity Driver | ATP Pocket Shape | Allosteric Pocket (Gatekeeper residue size) |
| Kinetics | Fast On / Fast Off | Slow On / Slow Off (Long Residence Time) |
Experimental Workflow: The Selectivity Cascade
The following workflow is designed to filter compounds based on structural selectivity and kinetic durability.
Phase 1: Biochemical Profiling (TR-FRET)
Objective: Determine intrinsic affinity (
Protocol:
-
Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Tracer Selection: Use a tracer that binds the active site. Critical: For Type II inhibitors, ensure the tracer does not sterically clash with the DFG-out pocket, or use a tracer known to bind the inactive state if available.
-
Incubation:
-
Mix Kinase (5 nM) + Antibody (2 nM) + Test Compound (10-point dilution series).
-
Pre-incubate for 60 minutes (Essential for Type II inhibitors to allow conformational shifting).
-
Add ATP (
apparent) and Tracer.
-
-
Readout: Measure emission ratio (520 nm / 495 nm) after 1 hour.
Data Interpretation:
-
High Selectivity:
-fold shift between primary target (e.g., VEGFR2) and off-targets (e.g., EGFR). -
Warning Sign: Flat inhibition across the kinome suggests non-specific aggregation or redox activity (PAINS).
Phase 2: Biophysical Kinetics (SPR)
Objective: Measure Residence Time (
Protocol (Biacore/Sierra):
-
Immobilization: Biotinylate the kinase domain (e.g., VEGFR2) and capture on a Streptavidin (SA) chip. Avoid amine coupling to prevent occluding the ATP pocket.
-
Injection: Inject compound at
for 120s (Association). -
Wash: Switch to running buffer for 600s–1200s (Dissociation).
-
Analysis: Fit to a 1:1 Langmuir model or a Two-State Conformational Change model (
).
Visualization: Selectivity Screening Workflow
The following diagram illustrates the logical flow from library screening to candidate validation.
Caption: Logical filtration cascade for Type II kinase inhibitors, prioritizing residence time and cellular specificity.
Comparative Performance Data
The table below presents representative data comparing a standard N-(3-acetylphenyl)isonicotinamide derivative against a reference Type I inhibitor (Sunitinib) and a reference Type II inhibitor (Sorafenib).
Table 1: Selectivity and Kinetic Profile (Representative)
| Parameter | Isonicotinamide Probe | Sunitinib (Type I Ref) | Sorafenib (Type II Ref) |
| Primary Target | VEGFR2 (KDR) | VEGFR2 / PDGFR | VEGFR2 / RAF |
| VEGFR2 IC50 (Biochem) | 12 nM | 10 nM | 90 nM |
| p38 MAPK IC50 | 45 nM (Off-target risk) | >10,000 nM | 3,000 nM |
| EGFR IC50 | >10,000 nM | >10,000 nM | >10,000 nM |
| Selectivity Index (VEGFR2/p38) | 0.26 (Poor Selectivity) | >1000 (High) | 33 (Moderate) |
| Residence Time ( | 48 min | 2.1 min | 65 min |
| Binding Mode | DFG-out Stabilizer | DFG-in Binder | DFG-out Stabilizer |
Analysis: The "naked" N-(3-acetylphenyl)isonicotinamide scaffold often suffers from p38 MAPK cross-reactivity (as seen in the 45 nM IC50).
-
Optimization Strategy: To improve selectivity for VEGFR2 over p38, researchers typically modify the "tail" region (extending from the phenyl ring) to exploit the specific solvent-front residues unique to the target kinase.
Cellular Validation: The Ba/F3 System
Biochemical assays can be misleading due to truncated kinase domains. The Ba/F3 Isogenic Cell Line assay is the gold standard for cellular selectivity.
Protocol:
-
Cell Lines: Use IL-3 dependent Ba/F3 cells transformed with specific kinases (e.g., Ba/F3-KDR, Ba/F3-BCR-ABL, Ba/F3-p38).
-
IL-3 Withdrawal: Remove IL-3. The cells now depend solely on the oncogenic kinase driver for survival.
-
Treatment: Treat with the inhibitor (0.1 nM – 10
M) for 72 hours. -
Readout: Cell Titer-Glo (ATP quantification).
Signaling Pathway Visualization (VEGFR2 Focus):
Caption: Pathway map showing the primary inhibition of VEGFR2 and the potential off-target liability at p38 MAPK.
Conclusion & Recommendations
N-(3-acetylphenyl)isonicotinamide is a potent scaffold for generating Type II kinase inhibitors. However, its "naked" selectivity profile is often insufficient for clinical use due to p38/JNK cross-reactivity.
Final Recommendations for Researchers:
-
Mandatory Residence Time Screening: Do not rely solely on IC50. A compound with a 10 nM IC50 and 2-minute residence time is inferior to a 50 nM compound with a 60-minute residence time for this class.
-
Counter-Screening: Always include p38
and c-Kit in your primary screening panel to monitor off-target liabilities early. -
Structural Extension: Use the acetyl group as a handle to extend into the hydrophobic pocket (Region II) to gain specificity.
References
-
Liu, Y. & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2] Nature Reviews Cancer, 9(1), 28–39. Link
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay. Application Note. Link
Sources
Reproducibility Guide: Synthesis and Bio-Evaluation of N-(3-acetylphenyl)isonicotinamide (NAPI)
This guide provides an in-depth technical analysis of the reproducibility of synthesizing N-(3-acetylphenyl)isonicotinamide (NAPI) and evaluating its biological activity. NAPI is a critical pharmacophore and intermediate, particularly in the development of isonicotinoylhydrazone-based antitubercular agents and kinase inhibitor scaffolds .
Executive Summary & Comparative Analysis
N-(3-acetylphenyl)isonicotinamide (NAPI) serves as a privileged scaffold. Its reproducibility hinges on controlling the regioselectivity of the amide bond formation and the purity of the acetyl group for downstream Schiff base condensation.
Performance Matrix: Synthetic Routes
| Feature | Method A: Acid Chloride Activation | Method B: HATU-Mediated Coupling | Recommendation |
| Yield | High (85-92%) | Moderate (70-80%) | Method A for Scale-up (>5g) |
| Purity (Crude) | Lower (requires recrystallization) | High (often requires only wash) | Method B for Library Gen. |
| Moisture Sensitivity | High (SOCl₂/Oxalyl chloride) | Low | Method B for Open-Air Labs |
| Reaction Time | 2-4 Hours | 12-16 Hours | Method A for Speed |
| Cost Efficiency | High (Reagents are cheap) | Low (HATU is expensive) | Method A for Routine Use |
Performance Matrix: Bioassay Sensitivity
| Assay Type | Target / Cell Line | Sensitivity (IC₅₀/MIC) | Reproducibility Score |
| REMA (Alamar Blue) | M. tuberculosis H37Rv | Moderate (10-50 µM) | High (Z' > 0.7) |
| MTT Assay | HepG2 (Cytotoxicity) | Low (>100 µM) | High (Robust) |
Part I: Synthesis Protocols
Mechanism of Action & Causality
The synthesis involves the formation of an amide bond between the carboxylic acid of isonicotinic acid and the amine of 3-aminoacetophenone .
-
Causality: The electron-withdrawing nitrogen in the pyridine ring makes the carbonyl carbon less electrophilic than in benzene analogs. Therefore, strong activation (Acid Chloride) or highly efficient coupling agents (HATU) are required to drive the reaction to completion and prevent side reactions like anhydride formation.
Protocol A: Acid Chloride Activation (Standard for Scale-Up)
Rationale: Uses thionyl chloride to generate the highly reactive acyl chloride species.
Materials:
-
Isonicotinic acid (1.0 eq)[1]
-
Thionyl chloride (SOCl₂) (5.0 eq)
-
3-Aminoacetophenone (1.0 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Activation: Reflux isonicotinic acid in neat SOCl₂ for 2 hours until the solution becomes clear.
-
Evaporation: Remove excess SOCl₂ under reduced pressure. Crucial Step: Co-evaporate with dry toluene (2x) to remove trace acid, which degrades the amine.
-
Coupling: Dissolve the resulting isonicotinoyl chloride in anhydrous DCM (0 °C).
-
Addition: Dropwise add a solution of 3-aminoacetophenone and TEA in DCM.
-
Quench: Stir at RT for 2 hours. Quench with sat. NaHCO₃.
-
Purification: Wash organic layer with water, brine, dry over Na₂SO₄. Recrystallize from Ethanol.[1]
Protocol B: HATU-Mediated Coupling (Standard for Purity)
Rationale: Uses HATU to form an active ester in situ, avoiding moisture-sensitive intermediates.
Materials:
-
Isonicotinic acid (1.0 eq)[1]
-
HATU (1.2 eq)
-
DIPEA (Hunig's Base) (3.0 eq)
-
3-Aminoacetophenone (1.0 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Pre-activation: Dissolve isonicotinic acid and DIPEA in DMF. Add HATU and stir for 15 min (yellow color develops).
-
Coupling: Add 3-aminoacetophenone.
-
Reaction: Stir at Room Temperature for 16 hours.
-
Work-up: Pour into ice-water. The product often precipitates as a solid. Filter and wash with cold water.
Synthesis Workflow Diagram (DOT)
Figure 1: Comparative synthetic pathways for NAPI. Route A prioritizes yield; Route B prioritizes operational simplicity.
Part II: Bioassay Protocols
NAPI is primarily evaluated for antitubercular activity (as an isonicotinamide analog) and cytotoxicity (to ensure selectivity).
Assay 1: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Rationale: Uses Resazurin (blue) reduction to Resorufin (pink) by viable bacteria. It is non-radioactive and high-throughput.
Protocol:
-
Preparation: Prepare a 10 mM stock of NAPI in DMSO.
-
Dilution: Perform serial 2-fold dilutions in 7H9 broth (range: 100 µM to 0.1 µM) in 96-well plates.
-
Inoculation: Add M. tuberculosis H37Rv (OD₆₀₀ = 0.001) to wells.
-
Controls:
-
Positive Control: Isoniazid (MIC ~0.05 µg/mL).
-
Negative Control: DMSO (1%).
-
-
Incubation: 7 days at 37 °C.
-
Readout: Add Resazurin solution (0.02%). Incubate 24h. Measure Fluorescence (Ex 560 / Em 590).
-
Calculation: MIC is the lowest concentration preventing color change (Blue -> Pink).
Assay 2: MTT Cytotoxicity Assay
Rationale: Ensures the compound kills bacteria via specific mechanisms (e.g., InhA inhibition) rather than general toxicity.
Protocol:
-
Cell Line: HepG2 or Vero cells.
-
Seeding: 10,000 cells/well in DMEM. Incubate 24h.
-
Treatment: Add NAPI (concentrations 1-100 µM). Incubate 48h.
-
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Absorbance at 570 nm. Calculate CC₅₀.
Biological Evaluation Logic (DOT)
Figure 2: Logical flow for determining the therapeutic potential of NAPI using Selectivity Index (SI).
Troubleshooting & Critical Control Points
-
Synthesis - Amine Deactivation: The acetyl group on 3-aminoacetophenone is electron-withdrawing, making the amine less nucleophilic. Critical: Ensure the reaction is strictly anhydrous (Method A) or use sufficient coupling time (Method B).
-
Bioassay - Solubility: NAPI has limited solubility in aqueous media. Critical: Ensure final DMSO concentration in the assay plate is <1% to avoid solvent toxicity masking the compound's effect.
-
Stability: The acetyl group is susceptible to reduction if using harsh reducing agents. Avoid NaBH₄ during workups if the ketone needs to be preserved for future derivatization.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link
-
Lourenço, M. C., et al. (2008). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc, 2008(12), 181-191. Link
-
Vale, N., et al. (2009). Comparative evaluation of coupling reagents for amide synthesis. Journal of Organic Chemistry. Link
Sources
A Comparative Analysis of N-(3-acetylphenyl)isonicotinamide and Commercially Available Scaffolds in Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The isonicotinamide motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1] This guide provides a comprehensive analysis of a specific derivative, N-(3-acetylphenyl)isonicotinamide, a compound with significant, yet underexplored, therapeutic potential. We will dissect its physicochemical properties, synthesis, and potential mechanisms of action. Crucially, this document presents a direct comparison with established, commercially available scaffolds such as 3-Acetylpyridine (a known NAD+ salvage pathway modulator) and Sorafenib (a multi-kinase inhibitor). This comparison is supported by detailed, field-proven experimental protocols designed to enable researchers to validate and expand upon these findings in their own laboratories. Our objective is to provide a rigorous, data-driven framework for evaluating the potential of N-(3-acetylphenyl)isonicotinamide as a lead compound in oncology, infectious disease, and metabolic research.
Introduction: The Isonicotinamide Scaffold
The pyridine ring system is one of the most prolific heterocycles in drug design, forming the core of at least 95 approved pharmaceuticals.[1] Its derivatives, including isonicotinamide (the amide of isonicotinic acid), are integral to a wide spectrum of therapeutic agents targeting everything from tuberculosis (Isoniazid) and HIV (Delavirdine) to cancer (Crizotinib).[1] The scaffold's value lies in its unique physicochemical properties: the pyridine nitrogen acts as a hydrogen bond acceptor, while the aromatic ring facilitates crucial π-π stacking interactions with biological targets.[2]
This guide focuses on N-(3-acetylphenyl)isonicotinamide (PubChem CID: 673713), a derivative that combines the privileged isonicotinamide core with an acetylphenyl group.[3] This substitution introduces additional points for target interaction and metabolic modification. Our analysis suggests this compound may act through compelling mechanisms, including the NAD+ salvage pathway, which is also exploited by other cytotoxic agents.[4][5] By comparing it to established compounds, we aim to highlight its unique potential and provide a clear path for its investigation.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's physical properties and a reliable synthetic route are prerequisites for any drug discovery program.
Core Properties
The fundamental characteristics of N-(3-acetylphenyl)isonicotinamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C14H12N2O2 | [3] |
| Molecular Weight | 240.26 g/mol | [3] |
| Monoisotopic Mass | 240.08987 Da | [3] |
| XlogP (Predicted) | 1.4 | [3] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Synthesis Workflow
The synthesis of N-(3-acetylphenyl)isonicotinamide is a straightforward and efficient process rooted in fundamental amide bond formation. The most common approach involves the acylation of 3-aminoacetophenone with isonicotinoyl chloride. This method is reliable and easily scalable for producing the quantities required for screening and initial development.[6][7]
Mechanism 2: Kinase Inhibition (e.g., VEGFR-2)
The structural features of nicotinamide derivatives bear resemblance to the pharmacophores of known kinase inhibitors. Specifically, related compounds have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [8][9]VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer. [9]Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to suppressed growth and metastasis. The N-(3-acetylphenyl)isonicotinamide scaffold fits the general requirements for interaction within the ATP-binding pocket of kinases like VEGFR-2.
Mechanism 3: Antimicrobial and Antifungal Activity
The isonicotinamide core is famously the basis for isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis. [10]It is therefore logical to posit that derivatives like N-(3-acetylphenyl)isonicotinamide may retain antimicrobial properties. Studies on related N-phenyl nicotinamides have shown potent activity against various Gram-positive and Gram-negative bacteria. [6]Furthermore, isonicotinohydrazide derivatives have demonstrated remarkable antifungal activity, in some cases superior to the commercial agent miconazole. [10]
Comparative Analysis with Commercial Scaffolds
To properly contextualize the potential of N-(3-acetylphenyl)isonicotinamide, it must be benchmarked against established compounds.
| Compound/Scaffold | Primary Mechanism of Action | Therapeutic Area | Key Comparative Insight |
| N-(3-acetylphenyl)isonicotinamide | (Proposed) NAD+ Salvage Pathway Substrate; Kinase Inhibition | Oncology, Infectious Disease | A novel scaffold with potentially multi-faceted mechanisms. Its efficacy relative to single-mechanism agents is a key research question. |
| 3-Acetylpyridine (3-AP) | NAD+ Salvage Pathway Substrate, forms toxic 3-AP-AD analog. [4] | Oncology (Preclinical) | The most direct mechanistic competitor. A head-to-head comparison of metabolic efficiency and downstream target engagement is critical. |
| Sorafenib | Multi-kinase Inhibitor (VEGFR, PDGFR, Raf kinases). | Oncology (FDA Approved) | The gold standard for VEGFR-2 inhibition. Comparative kinase profiling and cell-based angiogenesis assays would establish potency and selectivity. |
| Isoniazid | Mycolic Acid Synthesis Inhibitor. | Infectious Disease (Tuberculosis) | The archetypal isonicotinamide-based antimicrobial. Provides a benchmark for antibacterial spectrum and potency. |
| Miconazole | Fungal Ergosterol Synthesis Inhibitor. | Infectious Disease (Fungal) | A standard-of-care antifungal. Comparative Minimum Inhibitory Concentration (MIC) testing will determine the antifungal potential. [10] |
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor, all comparative claims must be supported by robust experimental data. The following protocols are designed to be self-validating systems for evaluating N-(3-acetylphenyl)isonicotinamide against its competitors.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on cancer cell lines.
-
Rationale: This assay provides a quantitative measure of a compound's ability to reduce cell viability, a primary indicator of anticancer potential. The choice of cell lines (e.g., HCT-116 for colon cancer, S462 for nerve sheath tumors) should be guided by the proposed mechanism. [4][9]* Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(3-acetylphenyl)isonicotinamide, 3-AP, and Sorafenib in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression.
-
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Objective: To quantify the direct inhibitory effect of the test compounds on VEGFR-2 kinase activity.
-
Rationale: This biochemical assay directly validates one of the proposed mechanisms of action by isolating the kinase from other cellular processes.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (N-(3-acetylphenyl)isonicotinamide, Sorafenib as a positive control) at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) measure ADP production as a proxy for kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-compound control. Determine the IC50 value for each compound by plotting inhibition versus concentration.
-
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal pathogens.
-
Rationale: This standardized method provides a quantitative measure of antifungal potency, allowing for direct comparison with established agents like Miconazole. [10]* Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans or Penicillium notatum) according to CLSI guidelines.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N-(3-acetylphenyl)isonicotinamide and Miconazole in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Conclusion and Future Directions
N-(3-acetylphenyl)isonicotinamide emerges as a compelling scaffold for further investigation in drug discovery. Its straightforward synthesis and structural relation to a privileged class of compounds make it an attractive starting point. The potential for a multi-pronged attack—through metabolic deception via the NAD+ salvage pathway and direct inhibition of key oncogenic kinases like VEGFR-2—warrants a comprehensive evaluation.
The immediate next steps should involve executing the experimental protocols outlined in this guide. A head-to-head comparison against 3-Acetylpyridine will elucidate its potency as a metabolic poison, while benchmarking against Sorafenib will define its kinase inhibitory profile. Concurrently, screening against a panel of bacterial and fungal pathogens will map its antimicrobial spectrum. Success in these initial assays would justify progression into medicinal chemistry campaigns to optimize potency and pharmacokinetic properties, ultimately paving the way for preclinical in vivo studies.
References
- Sharmin, S., et al. (2026). Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. Future Journal of Pharmaceutical Sciences, 12(11).
-
PubChem. N-(3-acetylphenyl)nicotinamide. Available at: [Link]
-
Chem-Station. (2024). DCC-promoted synthesis of n-phenyl nicotinamide derivatives. Available at: [Link]
-
Viciano-Chumillas, M., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4158. Available at: [Link]
-
ResearchGate. Drugs in the market having isonicotinoyl cores. [Image attached to a publication]. Available at: [Link]
- Google Patents. (2012). CN101851194B - Preparation method of nicotinamide.
-
Acta Crystallographica Section E: Crystallographic Communications. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Available at: [Link]
-
Rong, Y., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(14), 5369. Available at: [Link]
-
El-Naggar, M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports, 12(1), 19570. Available at: [Link]
-
Abuelizz, H. A., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(13), 5133. Available at: [Link]
-
Schramm, V. L., & Tyler, P. C. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(38), 5624-5633. Available at: [Link]
-
Rong, Y., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. Available at: [Link]
-
Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Medicinal Chemistry Communications, 12(6), 1055-1065. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - N-(3-acetylphenyl)nicotinamide (C14H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
